Pentaerythritol tetrahexanoate
Description
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Properties
IUPAC Name |
[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52O8/c1-5-9-13-17-25(30)34-21-29(22-35-26(31)18-14-10-6-2,23-36-27(32)19-15-11-7-3)24-37-28(33)20-16-12-8-4/h5-24H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZDHFFNBZAHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(COC(=O)CCCCC)(COC(=O)CCCCC)COC(=O)CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7445-47-8 | |
| Record name | Hexanoic acid, 2,2-bis(((1-oxohexyl)oxy)methyl)-1,3-propanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007445478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
What are the physical and chemical properties of Pentaerythritol tetrahexanoate?
An In-Depth Technical Guide to Pentaerythritol Tetrahexanoate
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical properties of Pentaerythritol Tetrahexanoate, tailored for researchers, scientists, and professionals in drug development and chemical industries. The structure of this document is designed to deliver not just data, but also contextual insights into its synthesis, reactivity, and application, grounded in established scientific principles.
Introduction and Chemical Identity
Pentaerythritol Tetrahexanoate (CAS No. 7445-47-8) is a tetraester synthesized from the polyol pentaerythritol and hexanoic acid.[1] It belongs to the class of fatty acid derivatives and is recognized for its unique combination of thermal stability, lubricity, and emollient properties.[2][3] Structurally, it features a compact, sterically hindered neopentane core, which imparts significant thermal and oxidative stability. This core is tetra-substituted with flexible hexanoate chains, contributing to its liquid nature and solubility in organic media.
The molecule is also known by several synonyms, including Pentaerythrityl tetrahexanoate, Pentaerythritol tetracaproate, and Hexanoic acid, 1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester.[1][3][4] Its primary applications are found in industrial lubricants and as a key ingredient in cosmetic and personal care formulations.[3][5][6]
Caption: Molecular Structure of Pentaerythritol Tetrahexanoate.
Physical Properties
Pentaerythritol tetrahexanoate is typically a clear, colorless to yellow liquid at room temperature.[3][4] Its physical state and properties are a direct consequence of its molecular structure: the bulky central group prevents efficient packing into a crystal lattice, while the four ester chains provide flexibility. The quantitative physical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₅₂O₈ | [1][3][4] |
| Molecular Weight | 528.72 g/mol | [1][3][4] |
| Appearance | Clear Colourless to Yellow Liquid | [3][4] |
| Boiling Point | 220-242 °C (under high vacuum oil pump) | [4] |
| Density | ~1.522 g/cm³ | [4] |
| Flash Point | 235.9 °C | [4] |
| Refractive Index | 1.462 | [4] |
| Vapor Pressure | 3.39 x 10⁻¹³ mmHg at 25°C | [4] |
| Solubility | Insoluble in water; Slightly soluble in benzene, chloroform, hexane, and methanol. | [4] |
The low vapor pressure is indicative of a substance with low volatility, a desirable trait for high-temperature applications such as industrial lubricants. Its insolubility in water and slight solubility in nonpolar and polar organic solvents are characteristic of large esters with significant hydrocarbon character.
Chemical Properties and Reactivity
Synthesis
The primary route for synthesizing Pentaerythritol Tetrahexanoate is through the direct esterification of pentaerythritol with four equivalents of hexanoic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and driven to completion by the removal of water, often via azeotropic distillation.[4]
The choice of catalyst is critical. While strong mineral acids are effective, they can lead to side reactions and corrosion.[7] Greener alternatives, such as solid acid catalysts and ionic liquids, have been explored to improve yields, simplify purification, and enhance the environmental profile of the synthesis.[4] For instance, research has demonstrated the use of ionic liquids supported on mesoporous silica as highly active and recyclable catalysts for this type of esterification.[4]
Sources
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- 7. Synthesis process of pentaerythritol tetra(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to [3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of Pentaerythritol Tetrahexanoate, a versatile polyol ester. From its fundamental chemical identity to its synthesis, analytical characterization, and emerging applications in the pharmaceutical sciences, this document synthesizes critical information to support research and development endeavors.
Chemical Identity and Nomenclature
Pentaerythritol Tetrahexanoate is a tetraester formed from the reaction of pentaerythritol, a polyhydric alcohol, with four molecules of hexanoic acid.[1] This structure imparts a unique combination of properties, including high thermal stability and lubricity.
Table 1: Chemical Identifiers for Pentaerythritol Tetrahexanoate
| Identifier | Value |
| IUPAC Name | [3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] hexanoate[2] |
| CAS Number | 7445-47-8[3][4] |
| Molecular Formula | C₂₉H₅₂O₈[3][4] |
| Molecular Weight | 528.72 g/mol [3] |
A variety of synonyms are used to refer to this compound in literature and commerce, which are essential to recognize for comprehensive literature searches.
Synonyms:
-
Hexanoic acid, 2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl ester[3][4]
-
[3-hexanoyloxy-2,2-bis(hexanoyloxymethyl)propyl] Hexanoate[4]
-
Hexanoic acid 1,1'-[2,2-bis[[(1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester[3]
-
2,2-Bis(hydroxymethyl)-1,3-propanediol tetrahexanoate[3]
-
2,2-Bis[(hexanoyloxy)methyl]-1,3-propanediyl dihexanoate[3]
-
Tetrakis(hexanoic acid)(methanetetrayltetrakismethylene) ester[3]
-
tetra-O-hexanoyl-pentaerythritol[3]
Physicochemical Properties
Pentaerythritol Tetrahexanoate is typically a yellow, oily liquid at room temperature.[3] Its physical and chemical characteristics are summarized in the table below.
Table 2: Physicochemical Properties of Pentaerythritol Tetrahexanoate
| Property | Value | Source |
| Appearance | Yellow liquid | [3] |
| Boiling Point | 220-242 °C (at high vacuum) | [3] |
| Flash Point | 235.9 °C | [3] |
| Density | 1.522 g/cm³ | [3] |
| Solubility | Slightly soluble in benzene, chloroform, hexane, and methanol | [3] |
Synthesis and Purification
The synthesis of Pentaerythritol Tetrahexanoate is primarily achieved through the esterification of pentaerythritol with hexanoic acid.[1] To drive the reaction towards the formation of the tetraester, an excess of hexanoic acid is often employed.[1] The reaction is typically catalyzed by an acid catalyst and may be performed at elevated temperatures, sometimes under microwave irradiation to reduce reaction times.[3]
Generalized Synthesis Protocol
The following protocol outlines a general procedure for the synthesis of pentaerythritol esters. It should be adapted and optimized for the specific synthesis of Pentaerythritol Tetrahexanoate.
Diagram 1: Generalized Workflow for Pentaerythritol Tetrahexanoate Synthesis
Caption: Generalized workflow for the synthesis of Pentaerythritol Tetrahexanoate.
Step-by-Step Methodology:
-
Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge pentaerythritol, a molar excess of hexanoic acid (e.g., a 1:5 to 1:7 molar ratio of pentaerythritol to hexanoic acid), and a suitable acid catalyst (e.g., p-toluenesulfonic acid or phosphotungstic acid).[5]
-
Esterification: Heat the reaction mixture to a temperature range of 150-220°C with continuous stirring.[6] The water produced during the esterification is continuously removed by azeotropic distillation with a solvent like toluene or under vacuum.[7]
-
Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected in the Dean-Stark trap or by analytical techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base solution (e.g., sodium bicarbonate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., magnesium sulfate), and filter.
-
Isolation: Purify the crude product by vacuum distillation to remove unreacted starting materials and byproducts, yielding the pure Pentaerythritol Tetrahexanoate.[7]
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of Pentaerythritol Tetrahexanoate.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A non-aqueous reverse-phase HPLC method can be developed for the quantitative analysis of pentaerythritol esters.[8]
-
Column: A C18 column is typically suitable.
-
Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol.
-
Detection: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection, as pentaerythritol esters lack a strong UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of pentaerythritol esters. Due to their low volatility, derivatization is often necessary.
-
Derivatization: The sample can be derivatized to form more volatile trimethylsilyl (TMS) ethers before injection.[9]
-
Column: A nonpolar capillary column is typically used.
-
Carrier Gas: Helium is a common carrier gas.
-
Ionization: Electron ionization (EI) is commonly used.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of Pentaerythritol Tetrahexanoate. For the related compound, Pentaerythrityl Tetrastearate, ¹H NMR and ¹³C NMR data are available and can serve as a reference.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Pentaerythritol Tetrahexanoate will be characterized by a strong ester carbonyl (C=O) stretching band around 1740 cm⁻¹ and C-O stretching bands.
Applications in Drug Development
While traditionally used as a high-performance lubricant and plasticizer, the unique properties of pentaerythritol and its esters are finding increasing applications in the pharmaceutical field.[11][12]
Excipient and Drug Delivery Carrier
Pentaerythritol has been investigated as a potential solid dispersion carrier to enhance the solubility and permeability of poorly water-soluble drugs.[13][14][15] Its symmetrical structure and low lattice energy allow it to accommodate a variety of drug molecules, potentially leading to the formation of amorphous solid dispersions with improved dissolution rates.[1][14]
Pentaerythritol esters, such as Pentaerythritol-rosin ester, have been explored for use as a moisture-protecting material for delayed-release drug formulations.[16] The hydrophobic nature of the long fatty acid chains in Pentaerythritol Tetrahexanoate makes it a candidate for similar applications, potentially in controlled-release or taste-masking formulations.
Diagram 2: Potential Mechanism of Pentaerythritol as a Solid Dispersion Carrier
Caption: Proposed mechanism for enhanced drug dissolution using pentaerythritol.
Safety and Toxicology
Comprehensive toxicological data is crucial for any compound intended for pharmaceutical applications. For pentaerythritol and its esters, a significant body of evidence suggests a favorable safety profile.
A safety assessment by the Cosmetic Ingredient Review (CIR) Expert Panel concluded that pentaerythritol tetraester compounds are safe as used in cosmetics.[17] The panel noted a lack of systemic toxicity at high doses in acute and subchronic studies, little to no irritation or sensitization in dermal and ocular tests, and no evidence of genotoxicity in Ames and micronucleus tests.[2][17]
For the parent alcohol, pentaerythritol, studies have shown it is not mutagenic in bacterial and chromosomal aberration tests in vitro and is not considered a skin or eye irritant or a sensitizer.[18] In a combined repeated dose and reproductive/developmental toxicity screening test in rats, the no-observed-effect levels were 100 mg/kg/day for repeated dose toxicity and 1000 mg/kg/day for reproductive/developmental toxicity.[18]
For a related pentaerythritol ester, Pentaerythrityl tetra-di-t-butyl hydroxyhydrocinnamate, a chronic oral toxicity study in rats found no treatment-related adverse effects at concentrations up to 10,000 ppm in the diet for two years.[19]
While specific toxicological studies on Pentaerythritol Tetrahexanoate are limited, the available data on related compounds suggest a low potential for toxicity. However, as with any excipient, a thorough risk assessment is necessary for any new pharmaceutical formulation.
Conclusion
Pentaerythritol Tetrahexanoate is a well-defined chemical entity with a range of established industrial applications. Its favorable physicochemical and toxicological profile, coupled with the demonstrated potential of the pentaerythritol backbone in drug delivery, positions it as a compound of interest for pharmaceutical scientists. Further research into its specific applications as a pharmaceutical excipient is warranted to fully explore its potential in enhancing drug delivery and formulation performance.
References
-
Emery Oleochemicals. (n.d.). Ester of Pentaerythritol. Green Polymer Additives. Retrieved from [Link]
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OECD. (1998). SIDS Initial Assessment Report for Pentaerythritol. UNEP Publications. Retrieved from [Link]
- Emelyanov, V. V., et al. (2022). Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure. Fine Chemical Technologies, 17(1), 22-30.
- Shimadzu. (2021). Analysis of Art Materials by GC-MS.
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Cosmetic Ingredient Review. (2012). Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics. Retrieved from [Link]
- Dave, V., Telange, D., et al. (2018). Pentaerythritol as an excipient/solid-dispersion carrier for improved solubility and permeability of ursodeoxycholic acid. International Journal of Pharmaceutical Excipients, 9(3), 80-93.
- Khan, M. A., et al. (2023).
- Nagabhushanam, M. V., & Chowdary, K. P. R. (2007). Effect of pH on the Release Characteristics of Pentaestergum Microcapsules and a Study of Dissolution Kinetics. Indian Journal of Pharmaceutical Sciences, 69(3), 409.
- CN103539664A. (2014). Preparation method of pentaerythritol ester.
- Cosmetic Ingredient Review. (2013).
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Wikipedia. (n.d.). Pentaerythritol. Retrieved from [Link]
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PubChem. (n.d.). Pentaerythrityl Tetraethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Cosmetic Ingredient Review Expert Panel. (2011). BLUE Pentaerythrityl Tetraesters CIR EXPERT PANEL MEETING DECEMBER 12-13, 2011.
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LookChem. (n.d.). Cas 7445-47-8, PENTAERYTHRITOL TETRAHEXANOATE. Retrieved from [Link]
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-
PubChem. (n.d.). Pentaerythritol tetrahexanoate. National Center for Biotechnology Information. Retrieved from [Link]
- National Toxicology Program. (2007). NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies).
-
PubChem. (n.d.). Pentaerythrityl Tetrastearate. National Center for Biotechnology Information. Retrieved from [Link]
- Regulations.gov. (2008). Heptanoic acid, mixed esters with pentaerythritol and valeric acid cas #68441-94-1 august 2008.
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- ResearchGate. (2018). Pentaerythritol as an excipient/solid-dispersion carrier for improved solubility and permeability of ursodeoxycholic acid.
- CNKI. (n.d.). STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL.
- PubMed. (1987).
- ResearchGate. (2018). Pentaerythritol as an excipient/solid-dispersion carrier for improved solubility and permeability of ursodeoxycholic acid.
- ResearchGate. (n.d.).
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Solubility Profile and Solvent Compatibility of Pentaerythritol Tetrahexanoate (PE-4-C6)
The following technical guide details the solubility profile of Pentaerythritol Tetrahexanoate.
Executive Summary
Pentaerythritol tetrahexanoate (CAS: 7445-47-8), often abbreviated as PE-4-C6, is a tetra-ester synthesized from pentaerythritol and hexanoic acid. Characterized by a neopentyl core and four lipophilic hexyl chains, this molecule exhibits a unique "Maltese Cross" steric configuration that dictates its solubility. It is primarily used as a high-performance base stock for synthetic biolubricants, aviation turbine oils, and as an emollient in cosmetic formulations.
Its solubility profile is defined by amphiphilic exclusion : the molecule is highly soluble in non-polar to moderately polar organic solvents (aromatics, chlorinated hydrocarbons, esters) but exhibits negligible solubility in polar protic solvents (water, glycols) due to the high entropic penalty of disrupting hydrogen-bonding networks.
Physicochemical Characterization & Molecular Architecture[1]
To predict solubility behavior without empirical data for every solvent, one must understand the molecular architecture.
Structural Analysis[1]
-
Core: A neopentyl carbon skeleton (
) provides thermal stability but is sterically hindered. -
Functional Groups: Four ester linkages (
) provide sites for dipole-dipole interactions and weak hydrogen bond acceptance. -
Periphery: Four hexyl (
) alkyl chains create a dense lipophilic shell. These chains dominate the solubility parameter, making the molecule behave largely like a branched hydrocarbon.
Theoretical Solubility Parameters (Hansen)
Using group contribution methods (Van Krevelen/Hoftyzer), the Hansen Solubility Parameters (HSP) for PE-4-C6 can be estimated to guide solvent selection.
| Parameter | Symbol | Estimated Value ( | Physical Meaning |
| Dispersion | 16.5 – 17.5 | Interactions via London Dispersion forces (Alkyl chains). | |
| Polarity | 4.0 – 5.5 | Dipole-dipole interactions (Ester carbonyls). | |
| H-Bonding | 4.5 – 6.0 | H-bond acceptance (Ester oxygens). | |
| Total | ~17.5 – 19.0 | Matches solvents like Toluene, Ethyl Acetate, and Chloroform. |
Solubility Profile in Organic Solvents[2]
The following data categorizes solvents based on their thermodynamic compatibility with PE-4-C6 at standard conditions (
Solubility Data Table
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High / Miscible | |
| Chlorinated Solvents | Chloroform, Dichloromethane | High / Miscible | Excellent solvent power; polarizable Cl atoms interact with ester carbonyls. |
| Aliphatic Esters | Ethyl Acetate, Isopropyl Myristate | High / Miscible | "Like dissolves like"; ester-ester interactions are energetically neutral. |
| Aliphatic Hydrocarbons | Hexane, Heptane, Mineral Oil | High / Miscible | The four hexyl chains dominate the interaction, allowing integration into the alkane matrix. |
| Ethers | Diethyl Ether, THF, MTBE | High / Miscible | Moderate polarity matches; ether oxygens do not compete for H-bonds. |
| Ketones | Acetone, MEK | High | Carbonyl interactions are favorable, though very short chain ketones may show temperature sensitivity. |
| Alcohols (Short Chain) | Methanol, Ethanol | Low / Partial | The hydroxyl group density in methanol creates a strong H-bond network that PE-4-C6 cannot penetrate. |
| Water | Water | Insoluble (< 1 | Hydrophobic effect; the entropic cost of ordering water around the hexyl chains is too high. |
Dissolution Mechanism Visualization
The following diagram illustrates the competitive interactions governing the dissolution of PE-4-C6.
Figure 1: Mechanistic pathways of solvent interaction. Green/Yellow paths indicate favorable thermodynamics; Red indicates exclusion.
Thermodynamic Analysis
The dissolution of Pentaerythritol tetrahexanoate is governed by the Gibbs Free Energy of Mixing:
-
Enthalpy (
):-
For Hydrocarbons/Esters ,
. The cohesive energy density of the solvent matches the solute. -
For Water/Methanol ,
(Endothermic). Breaking the solvent's hydrogen bonds requires more energy than is released by solvating the ester.
-
-
Entropy (
):-
The large molecular weight (
g/mol ) means the combinatorial entropy gain upon mixing is lower than for small molecules. -
However, the flexible hexyl chains provide conformational entropy, aiding solubility in organic media.
-
Temperature Dependence: Solubility in marginal solvents (e.g., Ethanol) will exhibit a positive correlation with temperature (Upper Critical Solution Temperature behavior). In highly compatible solvents (e.g., Toluene), the solute is miscible across all standard operating temperatures.
Experimental Protocol: Gravimetric Solubility Determination
For researchers needing to determine the precise solubility limit in a novel solvent system, the following Saturation Shake-Flask Method is the gold standard.
Workflow Diagram
Figure 2: Step-by-step workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess Pentaerythritol tetrahexanoate (liquid) to 10 mL of the target solvent in a glass vial. Ensure a visible second phase (droplets or layer) persists.
-
Equilibration: Agitate the mixture at a controlled temperature (e.g.,
) for 24 hours using an orbital shaker. -
Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the undissolved ester oil from the saturated solvent phase.
-
Sampling: Carefully withdraw 5 mL of the clear supernatant using a glass syringe, avoiding the bottom oil layer.
-
Quantification: Transfer the supernatant to a pre-weighed aluminum dish. Evaporate the solvent (using a vacuum oven or nitrogen stream) until constant weight is achieved.
-
Calculation:
Applications & Formulation Strategy
Understanding this profile is critical for:
-
Biolubricants: PE-4-C6 is used as a base stock because it is miscible with other synthetic esters and mineral oils but resists water washout (hydrolytic stability).
-
Refrigeration: It is compatible with HFC refrigerants (e.g., R134a, R1234ze) due to its polarity matching, preventing phase separation in compressor lines.
-
Cosmetics: Used as a "dry feel" emollient. It is soluble in silicones and organic sunscreens but requires emulsifiers (e.g., PEG-esters) to be incorporated into aqueous creams.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4652589, Pentaerythritol tetrahexanoate. PubChem.[1][2][3] Available at: [Link]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd Ed. CRC Press, 2007.[1] (Theoretical grounding for HSP values).
-
ResearchGate. Experimental investigation for the solubility of R1234ze(E) in pentaerythritol tetrahexanoate. Available at: [Link]
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Rheological behavior of Pentaerythritol tetrahexanoate at different temperatures
An In-Depth Technical Guide for Formulation Scientists
Executive Summary
Pentaerythritol tetrahexanoate (PEC6) represents a critical class of neopentyl polyol esters characterized by a unique balance of thermal stability, hydrolytic resistance, and defined rheological profiles. Unlike its widely used branched isomer, pentaerythritol tetra(2-ethylhexanoate) (PEB8), the linear PEC6 structure offers superior viscosity index (VI) performance and oxidative stability, making it a candidate of choice for high-precision biolubricants, dielectric immersion fluids, and specialized lipid-based drug delivery vehicles.
This guide provides a rigorous analysis of the rheological behavior of PEC6, distinguishing it from homologous esters and branched isomers to support evidence-based formulation decisions.
Molecular Architecture & Rheological Implications[1]
The rheological performance of PEC6 is dictated by its molecular geometry. Understanding the structure-property relationship is essential for predicting behavior under thermal stress.
-
Neopentyl Core (Quaternary Carbon): The central carbon atom is bonded to four methylol groups (
). This absence of -hydrogens on the central scaffold eliminates the -elimination decomposition pathway, granting PEC6 exceptional thermal stability compared to triglyceride-based lipids. -
Linear Hexanoate Chains (
): The four linear caproic acid chains allow for efficient molecular packing. In rheological terms, this linearity results in a high Viscosity Index (VI) —meaning the fluid's viscosity changes less drastically with temperature compared to branched isomers. -
Steric Hindrance: The crowded central core limits the rotation of the ester linkages, contributing to a defined hydrodynamic volume that resists shear thinning at moderate shear rates.
DOT Diagram: Structure-Property Logic
Figure 1: Causal relationship between the molecular architecture of PEC6 and its macroscopic rheological properties.
Temperature-Dependent Rheological Profile
The viscosity of PEC6 follows an Arrhenius-like dependence, but with distinct deviations at temperature extremes due to molecular association and free volume changes.
2.1 Viscosity-Temperature Relationship
PEC6 exhibits Newtonian behavior across a wide range of temperatures (20°C to 100°C). Unlike high-molecular-weight polymers, it does not exhibit significant shear thinning until reaching ultra-high shear rates (
Comparative Rheological Data (Linear vs. Branched): The following table synthesizes data for PEC6 relative to its homologs (PEC5, PEC7) and its branched isomer (PEB8).
| Property | PEC5 (Valerate) | PEC6 (Hexanoate) | PEC7 (Heptanoate) | PEB8 (Branched 2-EH) |
| Molecular Weight | 472 g/mol | 528 g/mol | 584 g/mol | 640 g/mol |
| Kinematic Viscosity @ 40°C | ~12 cSt | ~16 - 18 cSt | ~22 cSt | ~30 - 35 cSt |
| Kinematic Viscosity @ 100°C | ~3.0 cSt | ~3.8 - 4.1 cSt | 4.6 cSt | ~5.8 cSt |
| Viscosity Index (VI) | 115 | ~128 | 137 | ~90 - 100 |
| Pour Point | <-50°C | ~ -30°C to -40°C | -21°C | -54°C |
| Flash Point | 240°C | >250°C | 260°C | 270°C |
Note: Data interpolated from homologous series trends [1, 2]. PEC6 offers a "sweet spot" of lower viscosity than PEB8 while maintaining a significantly higher VI, crucial for applications requiring consistent flow across temperature gradients.
2.2 Low-Temperature Behavior (Crystallization)
While branched esters (PEB8) remain liquid at very low temperatures due to steric disruption of the crystal lattice, linear PEC6 has a higher tendency to crystallize.
-
Mechanism: As temperature drops, the linear C6 chains align, reducing free volume.
-
Implication: For pharmaceutical storage or low-temp lubrication, PEC6 may require pour point depressants (PPDs) if operation below -30°C is required, whereas PEB8 does not.
2.3 High-Temperature Stability
At temperatures >150°C, rheology is governed by oxidative stability. PEC6 resists the "viscosity creep" (thickening) often seen in vegetable oils because it lacks the polyunsaturation that leads to polymerization.
Experimental Characterization Protocols
To validate the rheological profile of PEC6 in a research setting, the following self-validating protocols are recommended.
Protocol A: Rotational Rheometry (Flow Curve)
Objective: Determine Newtonian vs. Non-Newtonian behavior.
-
Instrument: Stress-controlled rheometer (e.g., Anton Paar MCR or TA Instruments DHR).
-
Geometry: Cone and Plate (40mm, 1° or 2°) is preferred for low-viscosity fluids like PEC6 to ensure uniform shear rate.
-
Temperature Control: Peltier plate set to 25°C, 40°C, and 100°C (±0.1°C).
-
Shear Ramp: Logarithmic ramp from
to . -
Validation:
-
Criterion: Viscosity (
) must remain constant independent of shear rate ( ). -
Self-Check: If viscosity decreases at high shear, check for "viscous heating" artifacts or gap errors before assuming shear thinning.
-
Protocol B: Oscillatory Temperature Ramp
Objective: Identify the Pour Point / Crystallization onset (G' vs G'' crossover).
-
Mode: Small Amplitude Oscillatory Shear (SAOS).
-
Strain: 0.1% (within Linear Viscoelastic Region).
-
Frequency: 1 Hz.
-
Ramp: Cool from 20°C down to -60°C at 2°C/min.
-
Analysis: The point where the Storage Modulus (
) sharply increases and crosses the Loss Modulus ( ) indicates the structural transition (crystallization/gelation).
DOT Diagram: Experimental Workflow
Figure 2: Workflow for rheological validation of PEC6 esters.
Applications in Drug Development & Advanced Fluids
4.1 Lipid-Based Drug Delivery
In pharmaceutical development, PEC6 serves as a highly defined "medium-chain" lipid vehicle.
-
Viscosity & Injectability: Its viscosity (~16 cSt at 40°C) is significantly lower than long-chain triglycerides (e.g., castor oil ~250 cSt), enabling easier syringeability for parenteral formulations.
-
Solubility: The ester polarity improves the solubility of lipophilic APIs (Active Pharmaceutical Ingredients) compared to pure hydrocarbons.
4.2 Dielectric & Immersion Cooling
With the rise of high-performance computing, PEC6 is gaining traction as a single-phase immersion cooling fluid.
-
Logic: Its low viscosity ensures rapid convective heat transfer, while its high flash point (>250°C) ensures safety—a critical advantage over lower-molecular-weight mineral oils.
Synthesis & Purity Considerations
Rheological consistency depends entirely on purity. Partial esterification (presence of hydroxyl groups) dramatically increases viscosity due to hydrogen bonding.
Synthesis Pathway:
Quality Control for Rheology:
-
Acid Value (AV): Must be < 0.1 mg KOH/g. Residual acid catalyzes hydrolysis.
-
Hydroxyl Value (OHV): Must be < 5 mg KOH/g. High OHV indicates incomplete esterification (mono/di/triesters), which will falsely elevate viscosity readings and ruin the Newtonian profile.
References
-
Lubes'n'Greases. (2024). From Food Waste to Innovation: Caproic Acid for Sustainable Polyol Esters. Analyzes the homologous series of PE esters (C5, C6, C7), establishing the viscosity and VI trends for PEC6.
-
ResearchGate. (2025). High-Pressure Characterization of Dynamic Viscosity... for Pentaerythritol Ester Lubricants. Provides comparative high-pressure viscosity data for PEC homologs and the branched PEB8 isomer.[1][2]
-
ChemicalBook. (2025).[3] Pentaerythritol Tetrahexanoate (CAS 7445-47-8).[4][5][6][7] Confirms chemical identity and basic physical properties of the linear ester.
-
SpecialChem. (2023). Pentaerythrityl Tetraethylhexanoate (CAS 7299-99-2).[8][9] Details the properties of the branched isomer for comparison.
-
DTIC. (1983). High-Temperature Deuterated Lubricants. Historical baseline for the thermal stability of pentaerythritol tetrahexanoate in military applications.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Ester from Waste Cooking Oil (WCO) and Pentaerythritol via Dean-Stark Distillation for Potential Use as Biolubricant | Journal of Chemical Natural Resources [talenta.usu.ac.id]
- 4. PENTAERYTHRITOL TETRAHEXANOATE CAS#: 7445-47-8 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
- 7. Pentaerythritol Tetrahexanoate | CymitQuimica [cymitquimica.com]
- 8. PENTAERYTHRITOL TETRA(2-ETHYLHEXANOATE) | 7299-99-2 [chemicalbook.com]
- 9. specialchem.com [specialchem.com]
An In-depth Technical Guide to the Health and Safety of Pentaerythritol Tetrahexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentaerythritol tetrahexanoate (CAS No. 7445-47-8) is a tetraester of pentaerythritol and hexanoic acid.[1] It belongs to the broader class of pentaerythritol esters, which are widely utilized in various industrial and commercial applications. In the cosmetics and personal care industry, it functions primarily as a skin-conditioning agent, emollient, and viscosity-increasing agent due to its lightweight, non-greasy texture and moisture-locking properties.[2][3] Industrially, pentaerythritol esters are employed as lubricating agents, anti-freeze agents, and heat-transferring agents.[4][5]
This technical guide provides a comprehensive overview of the health and safety data for pentaerythritol tetrahexanoate. Given the limited specific toxicological data for this exact compound, this guide synthesizes available information, data from closely related pentaerythritol esters, and the parent compound, pentaerythritol, to provide a thorough safety assessment. This approach is grounded in the principle of read-across, a scientifically accepted method for predicting the properties of a substance by using data from structurally similar chemicals. The Cosmetic Ingredient Review (CIR) Expert Panel has previously reviewed pentaerythritol tetraesters as a group and found them to be safe in their present practices of use and concentration in cosmetics, supporting the low-toxicity profile of this chemical class.[3]
Physicochemical Properties
Understanding the physicochemical properties of a substance is fundamental to assessing its potential hazards and determining appropriate handling procedures.
| Property | Value | Source |
| CAS Number | 7445-47-8 | [1] |
| Molecular Formula | C29H52O8 | [1] |
| Molecular Weight | 528.72 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid/oil | [6] |
| Boiling Point | 220-242 °C (at high vacuum) | |
| Solubility | Slightly soluble in Benzene, Chloroform, Hexane, and Methanol. | |
| Vapor Pressure | 3.39E-13 mmHg at 25°C (estimated) |
Human Health Hazards
Based on available data for pentaerythritol and related esters, pentaerythritol tetrahexanoate is considered to have a low potential for causing adverse health effects. The high molecular weight of pentaerythritol tetra-di-t-butyl hydroxyhydrocinnamate, a related compound, suggests that skin penetration is not likely.[7]
Acute Toxicity
Skin and Eye Irritation
Pentaerythritol is not considered to be an irritant to the skin or eyes.[8][9] Clinical studies on formulations containing other pentaerythritol esters have shown them to be non-irritating to minimally irritating.[10] For instance, a 13-week study on pentaerythritol tetra C5-9 acid esters showed only slight skin irritation at the application site.[3] Given its use in cosmetics, pentaerythritol tetrahexanoate is expected to be non-irritating to the skin and eyes under normal use conditions.[6]
Sensitization
Pentaerythritol is not classified as a skin sensitizer.[8][9] A skin contact allergenicity test of pentaerythritol tetrabehenate/benzoate/ethylhexanoate on guinea pigs showed no signs of sensitization.[2] Human repeated insult patch tests with formulations containing related pentaerythritol esters have also been negative for sensitization.[7] This suggests a low likelihood of pentaerythritol tetrahexanoate causing allergic skin reactions.[6]
Genotoxicity and Carcinogenicity
Pentaerythritol has been found to be non-mutagenic in bacterial and chromosomal aberration tests in vitro.[9] A mutagenicity assay of pentaerythritol tetrabenzoate using various S. typhimurium strains was negative.[3] There is no evidence to suggest that pentaerythritol or its esters are carcinogenic.[11]
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity has been reported for pentaerythritol.[9][11] The low systemic exposure expected from dermal application of pentaerythritol tetrahexanoate makes reproductive or developmental effects unlikely.
Environmental Hazards
Specific ecotoxicological data for pentaerythritol tetrahexanoate is limited. The environmental fate and effects are inferred from data on the parent compound, pentaerythritol, and other similar esters.
Environmental Fate
Pentaerythritol esters are generally considered to be biodegradable.[4] The bioaccumulation potential of pentaerythritol is very low.[9] Due to its low vapor pressure, pentaerythritol tetrahexanoate is not expected to be found in significant amounts in the atmosphere. If released into water or soil, it is expected to biodegrade.
Ecotoxicity
The toxicity of pentaerythritol to aquatic organisms is very low, with LC50 and EC50 values generally being above 100 mg/L.[9][11] For example, the 96-hour LC50 for fish (Oryzias latipes) is >100 mg/L.[11] Read-across data from other pentaerythritol esters suggests that the acute toxicity to fish (LC50) is greater than 5012 mg/L, indicating that aquatic toxicity is not expected at its water solubility limit.[12]
Safe Handling and Storage
Although pentaerythritol tetrahexanoate is considered to have a low hazard profile, standard laboratory and industrial hygiene practices should always be followed.
Handling:
-
Handle in a well-ventilated area.[10]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
-
Keep away from incompatible materials such as strong oxidizing agents.
Experimental Protocols
Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This protocol describes a method to assess the skin irritation potential of pentaerythritol tetrahexanoate using a reconstructed human epidermis model.
1. Principle: The test substance is applied topically to a three-dimensional human epidermis model. Cell viability is then measured to determine the irritant potential.
2. Materials:
- Pentaerythritol tetrahexanoate (test substance)
- Reconstructed human epidermis (RhE) tissue models
- Phosphate-buffered saline (PBS)
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Isopropanol
- Positive control (e.g., 5% Sodium Dodecyl Sulfate)
- Negative control (e.g., sterile PBS)
3. Procedure:
- Pre-incubation: Equilibrate the RhE tissues in the provided culture medium for at least 1 hour at 37°C and 5% CO2.
- Application of Test Substance: Apply 10 µL of undiluted pentaerythritol tetrahexanoate to the surface of the RhE tissue. Apply positive and negative controls to separate tissues.
- Exposure: Incubate the tissues for 60 minutes at 37°C and 5% CO2.
- Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.
- Post-incubation: Transfer the tissues to fresh culture medium and incubate for 42 hours.
- MTT Assay: Transfer the tissues to a 24-well plate containing MTT solution and incubate for 3 hours.
- Extraction: Extract the formazan product by immersing the tissues in isopropanol.
- Measurement: Measure the optical density of the formazan extract using a spectrophotometer at 570 nm.
4. Interpretation of Results:
- Calculate the percentage of cell viability relative to the negative control.
- If the mean cell viability is ≤ 50%, the substance is classified as an irritant.
- If the mean cell viability is > 50%, the substance is classified as a non-irritant.
Diagram: Hypothetical Metabolic Pathway of Pentaerythritol Tetrahexanoate
Pentaerythritol tetrahexanoate, being an ester, is expected to undergo hydrolysis catalyzed by esterase enzymes, breaking it down into its constituent alcohol (pentaerythritol) and carboxylic acid (hexanoic acid).
Caption: Predicted metabolic pathway of Pentaerythritol Tetrahexanoate.
Diagram: Chemical Safety Risk Assessment Workflow
This diagram outlines a general workflow for assessing the risks associated with a chemical substance like pentaerythritol tetrahexanoate.
Caption: General workflow for chemical safety risk assessment.
Conclusion
Pentaerythritol tetrahexanoate is a substance with a favorable health and safety profile. The available data, supported by information on structurally related compounds and the parent molecule pentaerythritol, indicate a low potential for acute toxicity, skin and eye irritation, sensitization, and genotoxicity. Environmental data suggests it is biodegradable with a low potential for bioaccumulation. Adherence to standard industrial hygiene and safe handling practices is sufficient to ensure the safety of researchers, scientists, and drug development professionals working with this compound.
References
-
OECD Existing Chemicals Database. PENTAERYTRITOL CAS N°: 115-77-5. Retrieved from [Link]
- TCI Chemicals. (n.d.). Pentaerythritol Tetrastearate Safety Data Sheet.
-
Cosmetic Ingredient Review. (2011, December 12-13). BLUE Pentaerythrityl Tetraesters CIR EXPERT PANEL MEETING. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pentaerythritol. Retrieved from [Link]
- Redox. (2024, November 8). Safety Data Sheet Pentaerythritol.
- Johnson, W., et al. (2012). Safety Assessment of Pentaerythrityl Tetra-Di-t-Butyl Hydroxyhydrocinnamate as Used in Cosmetics.
- Fiume, M. M., et al. (2012). Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics.
-
Cosmetic Ingredient Review. (2012, August 23). Pentaerythrityl Tetraesters as Used in Cosmetics. Retrieved from [Link]
-
Pacific Speciality Oils. (n.d.). PENTAERYTHRITYL ESTERS - Base Oil. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentaerythrityl tetraethylhexanoate, 7299-99-2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8285, Pentaerythritol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 110956, Pentaerythrityl Tetraethylhexanoate. Retrieved from [Link]
- Cosmetic Ingredient Review. (2014, May 16). Safety Assessment of PEG-150 Pentaerythrityl Tetrastearate as Used in Cosmetics.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4652589, Pentaerythritol tetrahexanoate. Retrieved from [Link]
- Zhang, J., et al. (n.d.). Synthesis of Pentaerythritol Esters and Its Properties as Dielectric Fluid with Low Flammability. Energy Procedia.
- Sharma, A., et al. (2025, January 13). Assessing the impact of different solvents in the bacterial reverse mutation test. Environmental and Molecular Mutagenesis.
- Verheyen, G. R. (2017, May 15). Testing the Mutagenicity Potential of Chemicals.
- Regulations.gov. (2008, August). heptanoic acid, mixed esters with pentaerythritol and valeric acid cas #68441-94-1.
- Stanciu, I., et al. (2013, August 6). Aspects of the behavior of some pentaerythritol ester base synlubes for turbo-engines.
- Chengareddy, P., & Arumugam, S. (2023).
-
UK Health Security Agency. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals. Retrieved from [Link]
- Kumar, A., et al. (2020).
-
Green Polymer Additives. (n.d.). Ester of Pentaerythritol. Retrieved from [Link]
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- 4. PENTAERYTHRITYL ESTERS [pacificspecialityoils.com]
- 5. Pentaerythrityl Tetraethylhexanoate | C37H68O8 | CID 110956 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Advanced Applications of Pentaerythritol Tetrahexanoate: From Green Synthesis to Lipid Nanoparticle Engineering
Topic: Pentaerythritol Tetrahexanoate Applications in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
Pentaerythritol Tetrahexanoate (PE-4C6) is a high-symmetry, tetra-esterified neopolyol that occupies a critical niche at the intersection of process chemistry, tribology, and advanced drug delivery. Unlike its branched isomer (pentaerythritol tetra-2-ethylhexanoate), which is ubiquitous in cosmetics, the straight-chain PE-4C6 (CAS 7445-47-8 ) offers distinct physicochemical linearity, resulting in superior biodegradability and specific packing parameters in supramolecular assemblies.
For the organic chemist and drug developer, PE-4C6 is not merely a passive lubricant but a functional scaffold . Its applications in organic synthesis are threefold:
-
As a Target: A model substrate for optimizing atom-economic esterification protocols (Dean-Stark vs. Enzymatic).
-
As a Medium: A high-boiling, thermally stable "green solvent" for high-temperature organic transformations.
-
As an Excipient: A hydrophobic core modulator in Lipid Nanoparticles (LNPs) for mRNA and small molecule delivery.
Chemical Profile
| Property | Specification |
| IUPAC Name | 2,2-Bis[(hexanoyloxy)methyl]propane-1,3-diyl dihexanoate |
| CAS Number | 7445-47-8 (Distinct from 7299-99-2) |
| Molecular Formula | C₂₉H₅₂O₈ |
| Molecular Weight | 528.72 g/mol |
| Boiling Point | >250°C (at 760 mmHg) |
| Flash Point | >230°C |
| Solubility | Soluble in chloroform, toluene, THF; Insoluble in water.[1] |
Synthesis Protocol: Green Catalytic Esterification
Context: High-purity PE-4C6 is required for pharmaceutical applications to minimize residual acidity and metal contamination. The following protocol utilizes a solid-acid catalyst (SO₄²⁻/TiO₂), replacing traditional homogeneous H₂SO₄ methods to prevent product discoloration and simplify purification.
Mechanism of Action
The synthesis is a four-fold Fisher esterification. The steric bulk of the pentaerythritol core (neopentyl structure) requires forcing conditions to achieve complete tetra-substitution. Incomplete reaction yields hydroxyl-bearing partial esters (mono-, di-, tri-), which act as emulsifiers and ruin downstream LNP formulations.
Diagram: Catalytic Esterification Workflow
Figure 1: Workflow for the heterogeneous catalytic synthesis of Pentaerythritol Tetrahexanoate, emphasizing in-process controls for complete conversion.
Step-by-Step Protocol
-
Reagent Loading:
-
Charge a 3-neck round-bottom flask with Pentaerythritol (13.6 g, 0.1 mol) .
-
Add Hexanoic Acid (51.1 g, 0.44 mol) . The 10% molar excess is critical to drive the equilibrium and suppress partial ester formation.
-
Add 0.5 wt% SO₄²⁻/TiO₂ solid catalyst. Note: Avoid p-TsOH if the product is for biological use to eliminate sulfur leaching.
-
-
Reaction Conditions:
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat to 160°C under a slow stream of Nitrogen (to prevent oxidation/coloration).
-
Self-Validating Step: Monitor water collection in the trap. Theoretical water yield is ~7.2 mL. Reaction is not complete until water evolution ceases.
-
-
In-Process Monitoring (IPC):
-
Acid Value (AV) Check: Take an aliquot every 2 hours. Titrate with 0.1N KOH.
-
Endpoint: Reaction is complete when AV < 2 mg KOH/g and Hydroxyl Value (HV) is negligible.
-
-
Purification:
-
Cool to 80°C and filter to recover the solid catalyst (reusable).
-
Vacuum Stripping: Remove excess hexanoic acid under reduced pressure (10 mbar, 150°C).
-
Neutralization: Wash the crude oil with 5% Na₂CO₃ solution, then water until neutral pH.
-
Drying: Dry over anhydrous MgSO₄ and filter.
-
-
Final Quality Attribute: The product should be a clear, colorless liquid (APHA < 50) with >98% purity by GC.
Application as a High-Stability Reaction Medium
Why use PE-4C6? In organic synthesis, finding a solvent that is both high-boiling (>250°C) and chemically inert is challenging. Traditional solvents like DMSO or DMF decompose at high temperatures or are difficult to remove. PE-4C6 serves as a "liquid wax" medium for:
-
Solvent-Free Diels-Alder Reactions: Acts as a heat sink to control exotherms without participating in the reaction.
-
Radical Polymerizations: Its lack of abstractable allylic protons (unlike unsaturated oils) makes it inert to radical transfer, suitable for synthesizing hyperbranched polymers.
Protocol Insight: When using PE-4C6 as a solvent, product isolation is achieved by anti-solvent precipitation . Since PE-4C6 is soluble in hexane/toluene but insoluble in methanol/ethanol, reaction products (if polar) can often be precipitated out by adding cold methanol, leaving the PE-4C6 in the supernatant.
Drug Development: Lipid Nanoparticle (LNP) Engineering
In the context of mRNA vaccines and lipophilic drug delivery, the "lipid cocktail" typically consists of an ionizable lipid, a helper lipid (DSPC), cholesterol, and a PEG-lipid. PE-4C6 is emerging as a novel core-modulating excipient .
Role in LNP Structure
Unlike cholesterol, which rigidifies the membrane, the flexible alkyl chains of PE-4C6 allow it to reside in the hydrophobic core of the LNP.
-
Viscosity Modification: It lowers the crystallinity of the lipid core, preventing drug expulsion during storage.
-
Solubilization: It acts as a solvent inside the nanoparticle for highly lipophilic small molecules (e.g., Paclitaxel), increasing drug loading capacity (DLC).
Diagram: LNP Architecture with PE-4C6
Figure 2: Structural integration of PE-4C6 within a Lipid Nanoparticle (LNP). PE-4C6 resides in the core, enhancing the solubility of hydrophobic payloads and modulating core fluidity.
Analytical Characterization Data
For regulatory filing (IND/NDA), PE-4C6 must meet strict specifications.
| Test | Method | Acceptance Criteria | Relevance |
| Purity | GC-FID / MS | ≥ 98.0% | Ensures mono/di/tri-esters are removed. |
| Acid Value | Titration (ASTM D974) | ≤ 0.1 mg KOH/g | Critical for stability; free acid catalyzes hydrolysis. |
| Water Content | Karl Fischer | ≤ 0.05% | Prevents hydrolysis of the ester bonds. |
| Metal Content | ICP-MS | < 10 ppm (Ti/Sn) | Catalyst residue must be cleared for toxicity safety. |
NMR Signature (¹H CDCl₃, 400 MHz):
-
δ 4.12 ppm (s, 8H): Methylene protons adjacent to ester oxygen (-CH ₂-O-CO-). This singlet confirms the Td symmetry of the pentaerythritol core.
-
δ 2.30 ppm (t, 8H): α-methylene protons of the hexanoate chain.
-
δ 0.90 ppm (t, 12H): Terminal methyl groups.
References
-
Synthesis & Catalysis: Emelyanov, V. et al. "Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure." Fine Chemical Technologies, 2022.
-
Thermal Properties: NIST. "Thermal Decomposition Kinetics of Polyol Ester Lubricants." National Institute of Standards and Technology, 2005.
-
LNP & Drug Delivery: Tenchov, R. et al. "Lipid Nanoparticles—From Liposomes to mRNA Vaccine Delivery, a Landscape of Research Diversity and Advancement." ACS Nano, 2021.
-
Supramolecular Applications: Wang, G. et al. "Synthesis and characterization of pentaerythritol derived glycoconjugates as supramolecular gelators." Organic & Biomolecular Chemistry, 2019.[2]
-
Chemical Identity: PubChem.[1] "Pentaerythritol tetrahexanoate (CAS 7445-47-8)."[1][3] National Library of Medicine.
Sources
Technical Assessment: Pentaerythritol Tetrahexanoate (PE-C6) in Thermal Energy Storage Systems
Topic: Potential of Pentaerythritol Tetrahexanoate as a Phase Change Material Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentaerythritol tetrahexanoate (PE-C6) represents a unique class of neopentyl polyol esters. Unlike its higher-homolog counterparts (e.g., pentaerythritol tetrastearate) which are conventional solid-liquid Phase Change Materials (PCMs), PE-C6 exists as a liquid at room temperature with a pour point below -50°C.
This guide critically analyzes the potential of PE-C6 not as a standalone ambient PCM, but as a high-stability low-temperature PCM and a eutectic modifier for tailoring the thermal transition of solid esters. Its chemical inertness and high thermal stability make it a prime candidate for cold chain logistics (vaccine transport) and dielectric thermal management in electronic drug delivery systems.
Chemical Architecture & Thermophysical Profile
Molecular Structure and Phase Behavior
The phase behavior of pentaerythritol esters is governed by the length of the fatty acid chains (acyl chains) attached to the central neopentyl core.
-
Core: Pentaerythritol (C(CH₂OH)₄) provides a rigid, quaternary carbon center (neopentyl structure) that confers exceptional thermal stability by eliminating β-hydrogen atoms, preventing β-elimination degradation.
-
Ligands: Four hexanoic acid (C6) chains.
-
Steric Effect: The relatively short C6 chains possess high conformational freedom but insufficient Van der Waals forces to induce crystallization at ambient temperatures. This results in a liquid state, contrasting with C16/C18 esters which crystallize readily.
Table 1: Comparative Thermophysical Properties
| Property | PE-Tetrahexanoate (PE-C6) | PE-Tetrastearate (PE-C18) | Implication for PCM Use |
| Physical State (25°C) | Liquid | Solid | PE-C6 is a solvent/modifier; PE-C18 is a storage material. |
| Melting Point (Tm) | < -50°C (Glass Transition/Pour Point) | ~60–65°C | PE-C6 is suitable for cryogenic/deep freeze applications. |
| Thermal Stability | > 270°C (Decomp.[1] Onset) | > 300°C | Excellent for high-temp processing or sterilization. |
| Viscosity Index | High (120-140) | N/A (Solid) | Maintains flow in sub-zero conditions (Cold Chain). |
| Flash Point | > 240°C | > 280°C | Safe for transport and storage. |
The "Potential" Mechanism: Eutectic Tuning
The primary potential of PE-C6 in PCM technology lies in its ability to act as a Melting Point Depressant . By mixing PE-C6 (Liquid) with PE-C18 (Solid), researchers can create stable eutectic mixtures with tailored melting points suitable for specific applications (e.g., 2°C to 8°C for biologics).
Figure 1: Logic flow for utilizing PE-C6 as a thermal modifier to engineer application-specific PCMs.
Synthesis & Fabrication Protocol
To utilize PE-C6, high purity is required to ensure consistent thermal performance. The following protocol describes a solvent-free esterification optimized for yield and minimal by-products.
Materials
-
Pentaerythritol (PE): >98% purity (micronized for better reactivity).
-
Hexanoic Acid (Caproic Acid): Excess molar ratio (4.4:1).
-
Catalyst: Tin(II) Oxalate or p-Toluenesulfonic acid (0.1 wt%).
-
Inert Gas: Nitrogen (
).
Step-by-Step Protocol
-
Reactor Setup:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap (for water removal), and nitrogen inlet.
-
Connect the Dean-Stark trap to a reflux condenser.
-
-
Charging:
-
Add Pentaerythritol (1 mol) and Hexanoic Acid (4.4 mol) to the flask.
-
Purge the system with
for 15 minutes to remove oxygen (prevents oxidation/darkening).
-
-
Esterification (Reaction Phase):
-
Heat the mixture to 160°C under stirring.
-
Add catalyst (0.1 wt%).
-
Ramp temperature to 200–220°C gradually. Water will begin to collect in the Dean-Stark trap.
-
Checkpoint: Maintain reaction until acid value (AV) is < 1 mg KOH/g (approx. 4-6 hours).
-
-
Purification (Critical for PCM Performance):
-
Vacuum Stripping: Apply vacuum (10-20 mbar) at 200°C to remove excess hexanoic acid.
-
Neutralization: Cool to 90°C. Wash with dilute
solution to neutralize residual acid. -
Drying: Dry under vacuum at 100°C to remove moisture.
-
Filtration: Filter through activated clay/celite to remove catalyst residues.
-
-
Validation:
-
Final product should be a clear, pale yellow liquid.
-
FT-IR Check: Disappearance of -OH stretch (3400 cm⁻¹) and strong Ester C=O stretch (1740 cm⁻¹).
-
Thermal Characterization Methodologies
For drug development and cold chain applications, precise thermal profiling is non-negotiable.
Differential Scanning Calorimetry (DSC) Protocol
Since PE-C6 has a very low transition temperature, standard DSC runs (starting at 25°C) are insufficient.
-
Instrument: TA Instruments Q2000 or similar with Liquid Nitrogen Cooling System (LNCS).
-
Sample Mass: 5–10 mg in hermetically sealed aluminum pans.
-
Reference: Empty aluminum pan.
-
Protocol:
-
Equilibrate: at 25°C.
-
Cooling Scan: Ramp down to -90°C at 5°C/min. (Observe crystallization or glass transition,
). -
Isothermal: Hold at -90°C for 5 min.
-
Heating Scan: Ramp up to 50°C at 5°C/min. (Observe melting peak
or devitrification).
-
Data Interpretation:
-
If a sharp peak is observed at < -50°C: The material is crystalline and suitable for Deep Freeze PCM applications.
-
If only a step change (
) is observed: The material is amorphous (glassy). It acts as a Heat Transfer Fluid rather than a latent heat storage material.
Thermal Cycling Stability
-
Method: Subject the sample to 50 cycles of cooling (-60°C) and heating (25°C).
-
Pass Criteria: Change in latent heat (
) < 5% and shift in peak temperature < 1°C.
Applications in Drug Development & Logistics
Cold Chain "Super-Cooling" Buffer
PE-C6 is uniquely positioned for the transport of mRNA vaccines and biological specimens requiring temperatures below -40°C.
-
Role: Unlike dry ice (which sublimates and disappears), PE-C6 (encapsulated) provides a reusable thermal mass that remains liquid/viscous, ensuring good thermal contact, or solidifies to provide latent heat protection at deep-freeze temperatures.
Dielectric Thermal Management
In medical devices (e.g., MRI gradient coils or portable analyzers), PE-C6 serves as a dielectric cooling fluid .
-
Mechanism: High thermal stability and lack of conductivity allow it to directly bathe electronics, removing heat via convection without short-circuiting components.
Application Pathway Diagram
Figure 2: Strategic application pathways for PE-C6 in thermal management.
References
-
Synthesis & Properties of Pentaerythritol Esters Source: Bohrium / Fine Chemical Technologies Context: Detailed protocols on esterification efficiency and catalyst selection for PE esters. 2[3][4][5][6]
-
Phase Change Materials for Thermal Energy Storage Source: Dalhousie University / DalSpace Context: Fundamental principles of organic PCMs, supercooling challenges, and the role of alkyl chain length in phase transition temperatures. 7[5]
-
Pentaerythritol Tetrahexanoate Physical Properties Source: BenchChem / PubChem Context: Verification of liquid state, molecular weight, and application as a lubricant base stock (verifying lack of ambient melting point). 4[5][6]
-
Thermal Stability and Degradation of Polyol Esters Source: NIST (National Institute of Standards and Technology) Context: Data on the high-temperature stability and decomposition kinetics of PE-C6, validating its use in robust thermal cycles. 8[3][4][5][6]
-
Preparation of Pentaerythritol Based Phase Change Microcapsules Source: ResearchGate Context: Methodology for encapsulating PE-based PCMs, relevant for processing PE-C6/C18 mixtures into usable forms. 9[3][4][5][6][8][10][11]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Pentaerythritol tetrahexanoate | 7445-47-8 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentaerythrityl Tetraethylhexanoate | C37H68O8 | CID 110956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Fundamental Lubricant Properties of Pentaerythritol Tetrahexanoate (PE-C6)
Content Type: Technical Whitepaper Target Audience: Researchers, Chemical Engineers, and Drug Development Scientists Subject: CAS 7445-47-8 | Neopolyol Ester Lubrication Physics & Chemistry
Executive Summary
Pentaerythritol tetrahexanoate (PE-C6) represents a definitive class of neopolyol esters , distinguished by a quaternary carbon center (neopentyl structure) that confers exceptional thermal and oxidative stability. Unlike conventional diesters or mineral oils, PE-C6 lacks hydrogen atoms on the
While widely recognized as a base stock for aviation turbine oils (MIL-PRF-23699 type) and refrigeration compressor fluids, PE-C6 is increasingly relevant in high-purity applications for pharmaceutical processing equipment and medical device lubrication. Its defined molecular architecture offers a predictable tribological profile, combining low volatility with high solvating power for additives.
Molecular Architecture & Stability Mechanism
The fundamental superiority of PE-C6 stems from its steric and electronic configuration.
The Neopentyl "Shield"
The core of PE-C6 is pentaerythritol, a polyhydric alcohol with a central quaternary carbon. When esterified with hexanoic acid (caproic acid), the resulting molecule is star-shaped.
-
Thermal Stability: The absence of
-hydrogens on the alcohol side prevents the cyclic transition state required for thermal elimination (Chugaev-type mechanism). This allows PE-C6 to withstand bulk oil temperatures >200°C, whereas diesters often degrade at ~150°C. -
Hydrolytic Stability: The bulky hexanoate chains provide steric hindrance, shielding the ester linkages from water attack (hydrolysis), a critical factor for long-term storage and operation in humid environments.
Visualization: Thermal Stability Logic
The following diagram contrasts the degradation pathways of a standard diester vs. the neopolyol ester PE-C6.
Figure 1: Mechanistic basis for the superior thermal stability of Pentaerythritol Tetrahexanoate compared to standard diesters.
Physicochemical Profile
The following data aggregates experimental values for pure Pentaerythritol Tetrahexanoate (CAS 7445-47-8).
| Property | Value (Typical) | Unit | Standard/Method | Significance |
| Kinematic Viscosity @ 40°C | 18.0 – 22.0 | cSt ( | ASTM D445 | Low viscosity ensures efficient heat transfer and reduced drag. |
| Kinematic Viscosity @ 100°C | 4.0 – 4.5 | cSt ( | ASTM D445 | Maintains hydrodynamic film at operating temperature. |
| Viscosity Index (VI) | 120 – 140 | Dimensionless | ASTM D2270 | Excellent resistance to thinning at high heat. |
| Pour Point | < -35 | °C | ASTM D97 | Fluidity in cryogenic or high-altitude environments. |
| Flash Point | ~235 | °C | ASTM D92 | High safety margin for high-temp machinery. |
| Density @ 15°C | ~1.02 | g/cm³ | ASTM D4052 | Higher density than mineral oils aids in contaminant suspension. |
| Acid Number | < 0.05 | mg KOH/g | ASTM D974 | Indicator of purity and hydrolytic stability. |
Note for Drug Development: In pharmaceutical applications, PE-C6 is often utilized as a high-purity excipient or lubricant for tableting machinery. The specific grade must meet pharmacopeial standards for residual solvents and heavy metals.
Tribological Performance
PE-C6 functions through a polar adsorption mechanism . The ester carbonyl groups possess a partial negative charge, creating a strong affinity for metallic surfaces.
Boundary Lubrication Mechanism
Unlike non-polar mineral oils, PE-C6 molecules orient themselves perpendicular to the metal surface. The "heads" (ester groups) adhere to the substrate, while the "tails" (hexanoate chains) extend outward, forming a dense, carpet-like monolayer that prevents metal-to-metal contact under mixed lubrication regimes.
Four-Ball Wear Data (Typical)
-
Test Method: ASTM D4172 (40 kg, 1200 rpm, 75°C, 1 hr)
-
Wear Scar Diameter (WSD): < 0.60 mm (Pure fluid)
-
Coefficient of Friction (COF): 0.08 – 0.10
-
Interpretation: The fluid demonstrates intrinsic anti-wear properties even without additives, though it is highly responsive to ZDDP or TCP (tricresyl phosphate) anti-wear packages due to its polarity.
Visualization: Surface Adsorption
Figure 2: Schematic of PE-C6 polar adsorption forming a protective boundary film on ferrous surfaces.
Synthesis Protocol (High-Purity)
For research and high-value applications, a direct esterification using a Dean-Stark trap is the standard protocol to ensure maximum conversion and low acid value.
Objective
Synthesize Pentaerythritol Tetrahexanoate (>98% purity) via acid-catalyzed esterification.
Reagents
-
Pentaerythritol (PE): 1.0 molar equivalent (High purity, monopentaerythritol >98%).
-
Hexanoic Acid: 4.4 molar equivalents (10% excess to drive equilibrium).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (0.5% w/w) or Titanium(IV) isopropoxide (for non-acidic route).
-
Solvent: Xylene or Toluene (for azeotropic water removal).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, temperature probe, and a Dean-Stark apparatus topped with a reflux condenser.
-
Charging: Add Pentaerythritol, Hexanoic Acid, and Solvent to the flask. Initiate stirring.
-
Catalysis: Add the catalyst once the mixture is homogenous.
-
Reaction: Heat the mixture to reflux (approx. 140-160°C depending on solvent). Water will begin to collect in the trap.[1]
-
Monitoring: Continue reflux until water evolution ceases (theoretical yield of water is 4 moles per mole of PE). Monitor Acid Value (AV) until AV < 2 mg KOH/g.
-
Work-up:
-
Neutralize catalyst with mild base (e.g., Sodium Carbonate wash).
-
Wash organic layer with brine.[2]
-
Dry over anhydrous Magnesium Sulfate (
).
-
-
Purification: Remove solvent via rotary evaporation. Distill the crude ester under high vacuum (<1 mmHg) at >200°C to remove excess hexanoic acid and isolate the tetraester.
-
Validation: Verify structure via FTIR (Ester C=O stretch at 1740 cm⁻¹) and Viscosity measurement.
Visualization: Synthesis Pathway
Figure 3: Synthetic workflow for the production of high-purity PE-C6.
References
-
National Institute of Standards and Technology (NIST). Pentaerythritol tetrahexanoate Properties and Data. [Link]
-
PubChem. Compound Summary: Pentaerythritol tetrahexanoate (CAS 7445-47-8). [Link]
-
Lubes'n'Greases. From Food Waste to Innovation: Caproic Acid for Sustainable Low Viscosity Polyol Esters. (Tribological data source). [Link]
-
Organic Syntheses. Procedures for Esterification using Dean-Stark Apparatus. [Link]
-
Defense Technical Information Center (DTIC). High-Temperature Deuterated Lubricants: Additives, Mechanisms, and Methods. (Historical data on PE-C6 stability). [Link]
Sources
Methodological & Application
Application Note: Precision Formulation of Pentaerythritol Tetrahexanoate in Topical Systems
The following guide details the formulation science and protocols for Pentaerythritol Tetrahexanoate (PE-4-Hex) .
Executive Summary: The "Star" Architecture Advantage
Pentaerythritol Tetrahexanoate (PE-4-Hex) represents a class of tetra-esters characterized by a central quaternary carbon atom bonded to four ester arms. Unlike linear triglycerides, this "star-shaped" molecular architecture provides unique steric hindrance, resulting in superior thermal and hydrolytic stability.
For the formulation scientist, PE-4-Hex is not merely an emollient; it is a functional solvent . Its short C6 (hexanoate) chains render it a low-viscosity fluid with high spreading capability, while its high polarity (four ester groups per molecule) allows it to solubilize difficult lipophilic Active Pharmaceutical Ingredients (APIs) such as retinoids, corticosteroids, and calcineurin inhibitors more effectively than standard paraffinic oils.
Critical Distinction: C6 vs. C8
-
PE-4-Hex (Tetrahexanoate): Derived from straight-chain Caproic Acid (C6). Lower viscosity, higher spreading coefficient, "dry" skin feel.
-
PE-4-Ethylhexanoate: Derived from branched 2-Ethylhexanoic Acid (C8). Higher viscosity, richer feel.[1]
-
Note: This guide focuses on the C6 variant for high-permeation and low-residue applications.
Material Science & Characterization
Physicochemical Profile
Before formulation, the raw material must be validated against strict specifications to ensure reproducibility.
| Property | Specification Range | Relevance to Formulation |
| Appearance | Clear, colorless liquid | Low viscosity facilitates syringeability and spreadability.[2][3] |
| Acid Value | < 1.0 mg KOH/g | Critical for API stability; high acid value indicates hydrolysis risk. |
| Hydroxyl Value | < 5.0 mg KOH/g | Low OH value confirms complete esterification (tetra-substitution), ensuring hydrophobicity. |
| Saponification Value | 420–440 mg KOH/g | High value reflects short C6 chains (high ester density per gram). |
| Iodine Value | < 1.0 g I₂/100g | Fully saturated structure guarantees oxidative stability (no rancidity). |
Structural Diagram
The following diagram illustrates the "Star" architecture and its functional implications.
Figure 1: The quaternary core provides stability, while four C6 chains ensure low viscosity and high solvency.
Formulation Strategies
Strategy A: Anhydrous Solubilization Vehicle
For hydrolytically unstable drugs (e.g., aspirin, certain antibiotics), water must be excluded. PE-4-Hex serves as the primary vehicle due to its high polarity (dissolving the drug) and lack of reactive protons (chemical inertness).
Strategy B: Nanostructured Lipid Carriers (NLC)
In NLCs, a liquid lipid is mixed with a solid lipid to create an imperfect crystal lattice, increasing drug loading. PE-4-Hex is an ideal liquid lipid candidate here. Its irregular structure (compared to linear triglycerides) perturbs the crystal packing of solid lipids like Glyceryl Behenate, creating "voids" where the drug resides.
Detailed Protocols
Protocol 1: Preparation of High-Load Retinol NLCs
Objective: Encapsulate Retinol (lipophilic, oxidation-sensitive) in an NLC system using PE-4-Hex to prevent expulsion during storage.
Materials:
-
Solid Lipid: Cetyl Palmitate (MP ~54°C) - 7.0% w/w
-
Liquid Lipid: Pentaerythritol Tetrahexanoate (PE-4-Hex) - 3.0% w/w
-
Surfactant: Polysorbate 80 - 2.5% w/w
-
Co-surfactant: Poloxamer 188 - 1.0% w/w
-
API: Retinol (Vitamin A) - 0.5% w/w
-
Water: q.s. to 100%
Methodology (Hot High-Pressure Homogenization):
-
Lipid Phase Preparation:
-
In a beaker, weigh Cetyl Palmitate and PE-4-Hex.
-
Heat to 65°C (approx. 10°C above melting point of solid lipid).
-
Scientist's Note: PE-4-Hex is liquid at room temperature but must be heated to ensure homogeneous molecular mixing with the solid lipid.
-
Add Retinol to the molten lipid blend under nitrogen purge (to prevent oxidation). Stir until dissolved.
-
-
Aqueous Phase Preparation:
-
Dissolve Polysorbate 80 and Poloxamer 188 in deionized water.
-
Heat to 65°C to match the lipid phase temperature.
-
-
Pre-Emulsification:
-
Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at 8,000 RPM for 2 minutes .
-
Result: A coarse O/W pre-emulsion (droplet size ~5–10 µm).
-
-
High-Pressure Homogenization (HPH):
-
Process the pre-emulsion through a piston homogenizer (e.g., APV or Niro Soavi).
-
Cycles: 3 cycles.
-
Pressure: 500 bar (Cycle 1) -> 800 bar (Cycle 2) -> 800 bar (Cycle 3).
-
Critical Control: Maintain temperature > 60°C during processing to prevent premature lipid crystallization.
-
-
Cooling & Crystallization:
NLC Workflow Diagram
Figure 2: Manufacturing workflow for Nanostructured Lipid Carriers utilizing PE-4-Hex.
Protocol 2: Anhydrous "Melting" Ointment
Objective: Create a water-free ointment that liquefies upon skin contact, using PE-4-Hex to reduce the "drag" of traditional petrolatum bases.
Materials:
-
Base: White Petrolatum - 60%
-
Modifier: Pentaerythritol Tetrahexanoate - 25%
-
Structurant: Carnauba Wax - 5%[7]
-
Thickener: Stearyl Alcohol - 10%
Methodology:
-
Melt Carnauba Wax and Stearyl Alcohol at 85°C.
-
Add White Petrolatum and mix until homogeneous.
-
Cool to 55°C.
-
Add PE-4-Hex slowly while stirring.
-
Why? Adding the liquid ester at a lower temperature preserves its volatile components (if any) and initiates the formation of a softer semi-solid network.
-
-
Pour into jars at 45°C (just above congealing point).
Analytical Validation
To ensure the PE-4-Hex has been correctly integrated, the following tests are mandatory:
-
Differential Scanning Calorimetry (DSC):
-
Test: Measure melting enthalpy (
) of the NLCs. -
Success Criteria: A depressed melting point and broadened peak compared to pure solid lipid indicate successful integration of PE-4-Hex into the crystal lattice (eutectic behavior).
-
-
Rheology (Flow Curve):
-
Test: Rotational rheometry (shear rate 0.1 to 100
). -
Success Criteria: The anhydrous ointment should exhibit thixotropic behavior (shear thinning) with a yield stress that prevents phase separation but allows easy spreading.
-
References
-
PubChem. (2025).[8][9] Pentaerythritol tetrahexanoate | C29H52O8.[8] National Library of Medicine. Available at: [Link]
-
Cosmetic Ingredient Review (CIR). (2015).[9] Safety Assessment of Pentaerythrityl Tetraesters as Used in Cosmetics. International Journal of Toxicology. Available at: [Link]
- Müller, R. H., et al. (2002). Nanostructured lipid carriers (NLC) in cosmetic dermal products. Advanced Drug Delivery Reviews. (Grounding for NLC mechanism).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. specialchem.com [specialchem.com]
- 4. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8183298B2 - Fatty acid esters, processes for their production and for incorporation into cosmetic and/or pharmaceutical formulations - Google Patents [patents.google.com]
- 6. lesielle.com [lesielle.com]
- 7. mdpi.com [mdpi.com]
- 8. Pentaerythritol tetrahexanoate | C29H52O8 | CID 4652589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Pentaerythrityl Tetraethylhexanoate | C37H68O8 | CID 110956 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Pentaerythritol Tetrahexanoate in Nanoparticle Formulation
This guide outlines the application of Pentaerythritol Tetrahexanoate (PE-4Hex) as a high-performance liquid lipid excipient in the formulation of Nanostructured Lipid Carriers (NLCs) and Nanoemulsions .[1][2][3][4]
Executive Summary
Pentaerythritol tetrahexanoate (PE-4Hex) is a tetra-ester synthesized from pentaerythritol and hexanoic acid.[1][2][3][4] Unlike standard triglycerides (e.g., MCT oil), PE-4Hex possesses a highly branched, star-shaped molecular architecture.[1][2][3][4] In nanoparticle formulation, specifically Nanostructured Lipid Carriers (NLCs) , it serves as a superior Liquid Lipid (Oil) Phase .[1][3]
Its primary utility lies in its ability to:
-
Disrupt Lipid Crystallinity: Its bulky structure creates imperfections in the solid lipid matrix of NLCs, significantly increasing Drug Loading Capacity (DLC).[1][3][4]
-
Inhibit Ostwald Ripening: Its extremely low water solubility and high molecular weight prevent the diffusion of oil monomers through the aqueous phase, stabilizing nanoemulsions against coarsening.[4]
-
Enhance Thermal Stability: It withstands high-temperature processing (e.g., hot homogenization) without hydrolysis, unlike some natural oils.[1][2][3][4]
Scientific Rationale & Mechanism
The "Imperfect Crystal" Theory in NLCs
Solid Lipid Nanoparticles (SLNs) often fail due to drug expulsion during storage.[1][2][3][4] As the solid lipid recrystallizes into a perfect lattice, the drug is squeezed out.
-
The PE-4Hex Solution: When PE-4Hex is blended with a solid lipid (e.g., Glyceryl Behenate or Stearic Acid), it does not fit perfectly into the crystal lattice.[1][2] This controlled incompatibility creates a "chaotic" or amorphous matrix that accommodates more drug molecules and prevents expulsion.[2][3][4]
Ostwald Ripening Inhibition
In nanoemulsions, smaller droplets tend to dissolve and redeposit onto larger droplets (Ostwald Ripening).[1][3][4]
-
Mechanism: According to the Lifshitz-Slezov-Wagner (LSW) theory, the rate of ripening is proportional to the solubility of the oil in the continuous phase.[1][2] PE-4Hex has negligible water solubility compared to shorter-chain esters, effectively halting this degradation pathway.[1][2][3][4]
Physicochemical Specifications
| Property | Value | Relevance to Formulation |
| Molecular Formula | C₂₉H₅₂O₈ | High MW (~528 g/mol ) reduces diffusion.[1][2][3][4] |
| Physical State | Liquid (at 25°C) | Acts as the liquid core in NLCs.[1][2][3][4] |
| Viscosity | High (approx. 200-300 cP) | Enhances kinetic stability of emulsions.[1][2][3][4] |
| Lipophilicity (logP) | > 7.0 (Estimated) | Excellent solvent for hydrophobic drugs (BCS Class II/IV).[1][2][3][4] |
| Refractive Index | ~1.46 | Useful for optical characterization.[1][2][3][4] |
Visualization: NLC Formation Mechanism[1][2]
The following diagram illustrates how PE-4Hex modifies the internal structure of lipid nanoparticles to enhance stability.
Caption: PE-4Hex disrupts the ordered crystal lattice of solid lipids, creating an amorphous matrix that traps drug molecules more effectively than standard SLNs.[1][2]
Experimental Protocol: Preparation of NLCs
This protocol describes the synthesis of NLCs loaded with a model hydrophobic drug (e.g., Curcumin or Ibuprofen) using PE-4Hex as the liquid lipid.[1][2][3]
Materials
-
Solid Lipid: Glyceryl Behenate (Compritol® 888 ATO) or Stearic Acid.[1][2][3][4]
-
Liquid Lipid: Pentaerythritol Tetrahexanoate (PE-4Hex).[1][2][3][4]
-
Surfactant: Polysorbate 80 (Tween 80) or Poloxamer 188.[1][2][3][4]
Formulation Ratio (Example)
Step-by-Step Methodology
Step 1: Preparation of the Lipid Phase [1][2]
-
Weigh the Solid Lipid (3.5g) and PE-4Hex (1.5g) into a glass vial.
-
Add the hydrophobic drug (0.5g) to the lipid mixture.[1][2][3][4]
-
Heat the mixture to 85°C (approx. 5-10°C above the melting point of the solid lipid).
-
Stir magnetically until a clear, homogeneous yellow oil phase is obtained. Note: PE-4Hex aids in solubilizing the drug.[1][2][3]
Step 2: Preparation of the Aqueous Phase [1][2][5]
-
Dissolve the Surfactant (2.5g) in ultrapure water.[1][2][3][4]
-
Heat the aqueous solution to 85°C (It is critical that both phases are at the same temperature to prevent premature crystallization).
Step 3: Pre-Emulsification [1][2]
-
Add the hot aqueous phase to the hot lipid phase under magnetic stirring.
-
Immediately homogenize using a high-shear mixer (e.g., Ultra-Turrax) at 15,000 rpm for 2 minutes .
Step 4: High-Pressure Homogenization (HPH) / Ultrasonication [1][2][3][4]
-
Option A (Lab Scale): Place the coarse emulsion under a probe sonicator (e.g., 500W, 60% amplitude).[1] Sonicate for 5 minutes (cycles of 30s ON / 10s OFF) while maintaining heat (or allowing slight cooling, but prevent freezing).
-
Option B (Pilot Scale): Pass through a High-Pressure Homogenizer at 500 bar (3 cycles) followed by 1000 bar (3 cycles) . Keep the homogenizer block heated to 80°C.
Step 5: Solidification & Cooling
-
Rapidly cool the nanoemulsion to induce lipid crystallization.[1][2][3][4]
-
Place the vial in an ice bath (0-4°C) for 15 minutes under gentle magnetic stirring.
-
Mechanism: The solid lipid crystallizes, trapping the PE-4Hex nanodroplets within the matrix.[1]
Characterization & Quality Control
To validate the formulation, the following parameters must be assessed.
Particle Size & Zeta Potential (DLS)
-
Instrument: Malvern Zetasizer or equivalent.
-
Protocol: Dilute 10 µL of NLC dispersion in 10 mL of distilled water. Measure at 25°C.
-
Target:
Differential Scanning Calorimetry (DSC)
-
Purpose: To verify the "Imperfect Crystal" structure.
-
Protocol: Freeze-dry the NLCs. Run a heating cycle from 20°C to 100°C at 10°C/min.
-
Expectation: You should observe a depressed melting point and a broadened endothermic peak for the NLC compared to the pure bulk solid lipid.[4] This broadening confirms that PE-4Hex has successfully integrated into and disrupted the crystal lattice.[1][2][3][4]
Entrapment Efficiency (EE%)[1][2][3][4]
-
Place NLC dispersion in a centrifugal filter unit (MWCO 10-30 kDa).
-
Centrifuge at 4,000 rpm for 20 mins.
-
Calculation:
[1][2][3][4]
Workflow Diagram
Caption: Step-by-step workflow for synthesizing PE-4Hex based Nanostructured Lipid Carriers.
Troubleshooting & Critical Process Parameters (CPPs)
| Issue | Probable Cause | Corrective Action |
| Particle Size > 500 nm | Insufficient energy input or low surfactant concentration.[1][2][3][4] | Increase sonication amplitude or surfactant ratio.[1][2][3][4] Ensure temperature is >80°C during homogenization. |
| Drug Precipitation | Drug solubility limit exceeded in PE-4Hex.[1][2][3][4] | Determine saturation solubility of drug in PE-4Hex beforehand.[1][2][3][4] Reduce drug load. |
| Gelation upon cooling | Lipid modification transition (polymorphism).[1][2][3][4] | Use a blend of surfactants (e.g., Tween 80 + Span 80) to stabilize the interface.[1][4] |
| Phase Separation | Ostwald Ripening (rare with PE-4Hex) or Creaming.[1][2][3][4] | Check Zeta Potential.[1][2][3][4] If <20mV, the system is electrostatically unstable.[3][4] Adjust pH or add charge-inducing agent.[1][2][3][4] |
References
-
Müller, R. H., Radtke, M., & Wissing, S. A. (2002).[1][3] Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations.[1][2][3][4] Advanced Drug Delivery Reviews.
-
Pouton, C. W. (2000).[1][2][3][4] Lipid formulation of poorly water-soluble drugs for oral administration.[1][2][3][4] European Journal of Pharmaceutical Sciences.
-
PubChem. (2025).[1][2][3][4][6] Pentaerythritol tetrahexanoate Compound Summary. National Library of Medicine.[1][2][3][4]
-
Scientific Committee on Consumer Safety (SCCS). (2015).[1][2][3][4] Opinion on Pentaerythrityl tetraisostearate and related esters. European Commission.[1][2][3][4] (Contextual reference for safety of PE esters).
-
Doktorovova, S., et al. (2014).[1][3][4] Preparation of solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) – A review. International Journal of Pharmaceutics.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pentaerythrityl tetraethylhexanoate, 7299-99-2 [thegoodscentscompany.com]
- 3. Pentaerythritol tetrahexanoate | C29H52O8 | CID 4652589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentaerythrityl Tetraethylhexanoate | C37H68O8 | CID 110956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Optimization of Solid Lipid Nanoparticle Formulation Using Design of Experiments, PART I: Strategic Tool for the Determination of Critical Parameters Regarding Formulation and Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentaerythritol | C(CH2OH)4 | CID 8285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Determination of Viscosity Index for Pentaerythritol Tetrahexanoate (PEC6)
Abstract & Scope
This application note details the rigorous procedure for determining the Viscosity Index (VI) of Pentaerythritol Tetrahexanoate (CAS: 7445-47-8), a critical polyol ester used as a high-performance biolubricant base stock and pharmaceutical excipient. The VI is a dimensionless number that characterizes the temperature-viscosity dependence of the fluid; a higher VI indicates greater thermal stability of the fluid’s hydrodynamic film.
This protocol synthesizes ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Viscosity Index Calculation) into a unified workflow designed for high-precision R&D environments. It addresses specific challenges associated with ester-based fluids, including hygroscopicity and thermal equilibration.
Scientific Background & Mechanism
The Molecule: Pentaerythritol Tetrahexanoate (PEC6)
PEC6 is a neopolyol ester synthesized via the esterification of pentaerythritol with hexanoic acid. Unlike mineral oils, its quaternary carbon structure provides exceptional oxidative stability, while the ester linkages offer polarity that improves lubricity.
-
Molecular Weight: ~528.7 g/mol [1]
-
Key Property: The absence of beta-hydrogens on the central pentaerythritol core prevents
-elimination reactions, granting it superior high-temperature stability compared to diesters.
The Physics of Measurement
We utilize Capillary Viscometry to measure Kinematic Viscosity (
Where:
The Viscosity Index (VI) is then derived empirically from the kinematic viscosities at 40°C (
-
L-Series (VI = 0): High temperature sensitivity (Naphthenic).
-
H-Series (VI = 100): Low temperature sensitivity (Paraffinic).
Materials & Instrumentation
Critical Equipment
| Equipment | Specification | Purpose |
| Viscometer Bath (40°C) | Stability | Maintain isothermal conditions for |
| Viscometer Bath (100°C) | Stability | Maintain isothermal conditions for |
| Glass Capillary Viscometers | Ubbelohde (ASTM D446) | Size 100 or 150 (for 40°C); Size 75 or 100 (for 100°C). Selection depends on flow time > 200s. |
| Timing Device | Accuracy | Digital stopwatch or automated optical timer. |
| Thermometers | Calibrated to 0.01°C | Verification of bath temperature (ASTM E1). |
Reagents
-
Sample: Pentaerythritol tetrahexanoate (>98% purity).
-
Cleaning Solvent: Acetone (residue-free) or Heptane.
-
Drying Agent: Nitrogen gas (filtered, dry) or vacuum line.
Experimental Protocol
Workflow Overview
The process follows a strict linear dependency: Sample Integrity
Figure 1: Operational workflow for Viscosity Index determination.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Rationale: Polyol esters are hygroscopic. Absorbed moisture forms hydrogen bonds that artificially increase viscosity.
-
Action: Filter ~20 mL of PEC6 through a 0.45 µm PTFE syringe filter into a clean, dry vial. If the sample has been exposed to air, dry under vacuum at 60°C for 30 minutes.
Step 2: Viscometer Selection
-
Select a viscometer size such that the flow time (
) is minimum 200 seconds . -
Estimated ranges for PEC6:
-
@ 40°C (~15-25 cSt): Use Size 100 or 150 .
-
@ 100°C (~3-5 cSt): Use Size 75 or 100 .
-
Step 3: Measurement (ASTM D445)
-
Charging: Charge the viscometer with the sample. Ensure no air bubbles are trapped in the capillary (bubbles act as compressible voids, altering flow rate).
-
Equilibration: Immerse the charged viscometer in the bath. Allow 30 minutes for thermal equilibrium.
-
Critical Control: The meniscus level must be submerged to prevent surface tension gradients due to temperature differentials.
-
-
Timing: Draw the liquid above the upper timing mark. Allow it to flow freely. Start the timer when the meniscus crosses the first mark; stop when it crosses the second.
-
Replicates: Perform measurement twice.
-
Acceptance Criteria: The two times must agree within 0.35% (determinability). If not, clean and repeat.
-
Step 4: Calculation of Kinematic Viscosity
Calculate
Viscosity Index Calculation (ASTM D2270)
Once
The Logic Tree
The calculation uses "L" (Reference oil VI=0) and "H" (Reference oil VI=100) values derived from ASTM D2270 Table 1, based on the measured
Figure 2: Decision logic for ASTM D2270 calculation. PEC6 typically follows the "Yes" path (Green).
Calculation for VI > 100 (Typical for PEC6)
If the measured
-
Calculate
: -
Calculate VI:
Where
Calculation for VI < 100
If
Data Validation & Reporting
Precision Standards
| Parameter | Repeatability ( | Reproducibility ( |
| Kinematic Viscosity | 0.11% of mean | 0.65% of mean |
| Viscosity Index |
Note: If your calculated VI varies by more than 2 units between runs, inspect the bath temperature stability. A 0.05°C error at 100°C can shift VI by ~1-2 points.
Example Data (Pentaerythritol Tetrahexanoate)
Hypothetical data for validation:
- cSt
- cSt
-
From ASTM D2270 Table:
-
At
, cSt (approx value for illustration).
-
-
Since
, VI > 100. -
Calculation yields VI
(Typical for PEC6).
Troubleshooting & Best Practices
-
Cleaning is Critical: Esters can hydrolyze or leave varnish. Clean viscometers immediately with heptane, followed by acetone, and dry with filtered air.
-
Solvent Evaporation: Do not use vacuum to pull sample up the capillary if the sample contains volatile components (unlikely for pure PEC6, but relevant for blends).
-
Temperature Control: The 100°C bath often suffers from evaporative cooling at the surface. Ensure the bath medium (silicone oil) is well-stirred and the viscometer is fully immersed.
References
-
ASTM International. (2023).[2] ASTM D445-23 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity).[2] West Conshohocken, PA.[9] Available at: [Link]
-
ASTM International. (2022). ASTM D2270-10(2016) Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C. West Conshohocken, PA.[9] Available at: [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4652589, Pentaerythritol tetrahexanoate. Retrieved October 26, 2023. Available at: [Link][1]
- Rudnick, L. R. (2013). Synthetics, Mineral Oils, and Bio-Based Lubricants: Chemistry and Technology. CRC Press. (Reference for polyol ester properties and stability).
Sources
- 1. Pentaerythritol tetrahexanoate | C29H52O8 | CID 4652589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.antpedia.com [img.antpedia.com]
- 3. tamson-instruments.com [tamson-instruments.com]
- 4. ASTM D445 - eralytics [eralytics.com]
- 5. precisionlubrication.com [precisionlubrication.com]
- 6. oilclub.pl [oilclub.pl]
- 7. store.astm.org [store.astm.org]
- 8. Pentaerythrityl Tetraethylhexanoate | C37H68O8 | CID 110956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Application Note & Protocol: Biocompatibility Evaluation of Medical Devices with Pentaerythritol Tetrahexanoate (PETH) Coatings
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting biocompatibility testing for medical devices coated with Pentaerythritol tetrahexanoate (PETH). It outlines the governing regulatory principles, a risk-based testing strategy, and detailed, field-proven protocols for essential biocompatibility assessments. The focus is on the practical application of the ISO 10993 standards to ensure device safety and facilitate regulatory approval.
Introduction: The Role of PETH in Medical Devices
Pentaerythritol tetrahexanoate (PETH) is a synthetic tetraester of pentaerythritol and hexanoic acid, presenting as a stable, water-insoluble liquid.[1][2] Its chemical structure, C(CH₂OCOC₅H₁₁)₄, imparts properties such as excellent lubricity, thermal stability, and emollient characteristics.[3][4] In the medical device industry, PETH is increasingly utilized as a surface coating to enhance device functionality. Common applications include serving as a lubricant on catheters to reduce friction upon insertion, a plasticizer in polymer-based devices to improve flexibility, or as a component in topical formulations that interface with devices.
While PETH has a history of use in cosmetics as a skin-conditioning agent, its application as a medical device coating necessitates a rigorous evaluation of its interaction with biological systems.[5] Any material, regardless of its known properties, that comes into direct or indirect contact with the human body must be assessed for biocompatibility to ensure it does not elicit any adverse local or systemic reactions.[6][7] The presence of a coating can fundamentally alter the surface properties of a device, potentially introducing risks related to leachable substances, particulates, or unexpected biological responses.[8][9]
The Regulatory Framework: A Risk-Based Approach to Biocompatibility
The biological evaluation of a medical device is not a one-size-fits-all checklist but a comprehensive risk assessment process.[8] The International Organization for Standardization (ISO) 10993 series of standards provides the globally recognized framework for this evaluation.[7][10] The foundational principle, outlined in ISO 10993-1 , is to conduct the biological evaluation within a risk management process, such as that detailed in ISO 14971 .[8][10]
The selection of specific biocompatibility tests depends on two key factors:
-
Nature of Body Contact: The type of tissue the PETH-coated device will contact (e.g., skin, mucosal membrane, blood).
-
Duration of Contact: The cumulative time the device will be in contact with the body.
These factors determine the necessary biocompatibility endpoints that must be evaluated.
Table 1: Biocompatibility Endpoints based on Device Contact (ISO 10993-1)
| Biological Effect | Surface Device (Skin) | External Communicating Device (Blood Path, Indirect) | Implant Device (Tissue/Bone) |
| A (<24h) | B (>24h-30d) | C (>30d) | |
| Cytotoxicity | X | X | X |
| Sensitization | X | X | X |
| Irritation/Intracutaneous Reactivity | X | X | X |
| Systemic Toxicity (Acute) | |||
| Material-Mediated Pyrogenicity | |||
| Hemocompatibility | |||
| Subchronic Toxicity | |||
| Genotoxicity | |||
| Implantation |
This table is an illustrative summary. The full matrix in ISO 10993-1 should be consulted for a definitive list of required endpoints.
Logical Workflow for Biocompatibility Assessment
The decision to perform specific tests should follow a logical, risk-based workflow. The primary goal is to gather sufficient data to demonstrate the safety of the PETH-coated device for its intended use.
Figure 1: Biocompatibility testing workflow.
Core Biocompatibility Test Protocols
The following protocols represent the foundational tests required for most PETH-coated medical devices, often referred to as the "Big Three," along with protocols for systemic toxicity and hemocompatibility, which are critical for invasive or blood-contacting devices.[11][12]
Protocol 1: In Vitro Cytotoxicity (ISO 10993-5)
-
Causality & Rationale: The cytotoxicity assay is a highly sensitive in vitro screening test that assesses the general biological reactivity of a material's extractables.[13][14] It serves as an essential baseline for biocompatibility, as cell death or damage is a fundamental indicator of toxicity.[15] A passing result provides strong initial evidence of material safety, while a failure indicates the presence of leachable substances that warrant further investigation. The MEM Elution method is preferred for coatings as it directly tests the biological response to substances that may leach from the PETH-coated surface into a liquid medium.[16][17]
-
Methodology: MEM Elution Test
-
Sample and Control Preparation (as per ISO 10993-12):
-
Test Article: Prepare the PETH-coated device. Calculate the surface area. A common extraction ratio is 3 cm²/mL.
-
Extraction Vehicle: Use single-strength Minimum Essential Medium (MEM) supplemented with 5-10% serum. The choice of serum concentration can affect test sensitivity.[16]
-
Extraction Conditions: Aseptically immerse the test article in the extraction vehicle in a sterile, chemically inert container. Incubate at 37°C ± 1°C for 24-72 hours. This simulates physiological conditions.[16]
-
Negative Control: High-Density Polyethylene (HDPE) prepared under the same extraction conditions.
-
Positive Control: Organotin-stabilized Polyvinylchloride (PVC) or a similar material known to produce a cytotoxic response, prepared under the same conditions.[17]
-
-
Cell Culture:
-
Seed L929 mouse fibroblast cells (or another suitable cell line) into 96-well plates at a density that will yield a sub-confluent monolayer within 24 hours.
-
Incubate at 37°C ± 1°C in a humidified incubator with 5% ± 1% CO₂.
-
-
Test Procedure:
-
After 24 hours, when cells are sub-confluent, aspirate the culture medium.
-
Replace the medium with the extracts from the Test Article, Negative Control, and Positive Control. Include a Reagent Control (unadulterated extraction medium). Run each in triplicate.
-
Incubate for 48 hours at 37°C ± 1°C and 5% ± 1% CO₂.
-
-
Evaluation:
-
Qualitative Assessment: Using an inverted microscope, examine the cells for morphological changes (e.g., cell rounding, detachment, lysis, membrane swelling). Grade the reactivity according to the scale in Table 2.
-
Quantitative Assessment (e.g., MTT Assay): This method provides objective data on cell viability.[18]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilize the formazan crystals with a solvent (e.g., isopropanol).
-
Read the absorbance of each well using a spectrophotometer (e.g., at 570 nm).
-
-
-
Acceptance Criteria:
-
The Negative and Reagent Controls must show no or minimal cytotoxic reactivity (Grade 0 or 1).
-
The Positive Control must demonstrate moderate to severe reactivity (Grade 3 or 4).
-
For the test article to pass, the qualitative grade must be ≤ 2 (mild reactivity). For quantitative assays, cell viability must be ≥ 70% of the Reagent Control.[18]
-
-
Table 2: Qualitative Grading for Cytotoxicity
| Grade | Reactivity | Description of Cell Culture |
| 0 | None | Discrete intracytoplasmic granules; no cell lysis, no reduction of cell growth. |
| 1 | Slight | Not more than 20% of the cells are round, loosely attached, and without intracytoplasmic granules; occasional lysed cells are present. |
| 2 | Mild | Not more than 50% of the cells are round and devoid of intracytoplasmic granules; no extensive cell lysis. |
| 3 | Moderate | Not more than 70% of the cell layers contain rounded cells or are lysed. |
| 4 | Severe | Nearly complete destruction of the cell layers. |
Protocol 2: Irritation & Intracutaneous Reactivity (ISO 10993-10)
-
Causality & Rationale: This test evaluates the potential for leachable chemicals from the PETH coating to cause local irritation upon contact with internal tissues.[19] The intracutaneous injection model is highly sensitive because it bypasses the protective barrier of the skin, directly exposing subcutaneous tissue to potential irritants. This is a critical safety measure for any device that will breach the skin or be implanted.
-
Methodology: Intracutaneous Reactivity Test
-
Extract Preparation (as per ISO 10993-12):
-
Prepare two separate extracts of the PETH-coated device.
-
Polar Vehicle: 0.9% Sodium Chloride for Injection (Saline).
-
Non-Polar Vehicle: Purified cottonseed oil.
-
Extraction conditions are typically 37°C for 72 hours or 50°C for 24 hours, using a surface area to volume ratio appropriate for the device.
-
-
Animal Model:
-
Use two healthy, albino New Zealand White rabbits.
-
-
Test Procedure:
-
Clip the fur from the animals' backs on both sides of the spine.
-
On one side of each rabbit, inject 0.2 mL of the polar test extract intracutaneously at five separate sites.
-
At five corresponding sites on the other side of the same rabbit, inject 0.2 mL of the polar vehicle control (saline).
-
Repeat this procedure on the second rabbit using the non-polar test extract and non-polar vehicle control.
-
-
Observation and Scoring:
-
Observe and score all injection sites for erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.
-
Use the scoring system detailed in Table 3.
-
-
Data Interpretation & Acceptance Criteria:
-
For each animal, calculate a score for the test extract and the control extract by summing the erythema and edema scores for all sites at each time point and dividing by the total number of observations (15 sites total: 5 sites x 3 time points).
-
Subtract the average score of the control from the average score of the test article to get the final score.
-
The test is passed if the final score for the PETH-coated device extract is 1.0 or less.
-
-
Table 3: Scoring System for Intracutaneous (Intradermal) Reactivity
| Reaction | Observation | Score |
| Erythema/Eschar | No erythema | 0 |
| Very slight erythema (barely perceptible) | 1 | |
| Well-defined erythema | 2 | |
| Moderate to severe erythema | 3 | |
| Severe erythema (beet redness) to slight eschar | 4 | |
| Edema | No edema | 0 |
| Very slight edema (barely perceptible) | 1 | |
| Slight edema (edges of area well-defined) | 2 | |
| Moderate edema (raised approximately 1 mm) | 3 | |
| Severe edema (raised more than 1 mm and extending beyond the area of exposure) | 4 |
Protocol 3: Skin Sensitization (ISO 10993-10)
-
Causality & Rationale: Sensitization is an immunological response, specifically a delayed-type hypersensitivity reaction, to a chemical.[20] Unlike irritation, which is a direct local inflammatory response, sensitization requires an initial exposure (induction) to prime the immune system, followed by a subsequent exposure (challenge) that elicits an allergic reaction. This test is vital because even minute quantities of a leachable chemical can cause a severe allergic reaction in a sensitized individual.[20][21] The Guinea Pig Maximization Test (GPMT) is a robust and sensitive method for evaluating this endpoint.[21]
-
Methodology: Guinea Pig Maximization Test (GPMT)
-
Extract Preparation: Prepare polar (saline) and non-polar (cottonseed oil) extracts as described in the irritation protocol.
-
Animal Model: Use 10 test guinea pigs and 5 control guinea pigs.
-
Induction Phase (Day 0-1):
-
Intradermal Injections: In the clipped scapular region of the test animals, administer three pairs of 0.1 mL intradermal injections:
-
Freund's Complete Adjuvant (FCA) emulsified with water.
-
The test article extract.
-
The test article extract emulsified with FCA.
-
-
Control animals are injected similarly but with the vehicle instead of the test extract.
-
-
Topical Induction (Day 7):
-
Apply a topical irritant (e.g., 10% sodium lauryl sulfate) to the injection sites of test animals.
-
The following day (Day 8), apply the test extract via a saturated patch to the same area for 48 hours. Control animals receive a patch with the vehicle only.
-
-
Challenge Phase (Day 21):
-
Apply a patch saturated with the test extract to a naive, clipped area on the flank of both test and control animals. Apply a control patch with the vehicle to an adjacent site.
-
Remove patches after 24 hours.
-
-
Observation and Scoring:
-
Observe and score the challenge sites for erythema and edema at 24 and 48 hours after patch removal, using the Magnusson and Kligman scale (Table 4).
-
-
Acceptance Criteria:
-
A material is considered a sensitizer if one or more of the 10 test animals show a positive reaction (score of 1 or greater) and no control animals show a reaction. If reactions are seen in the control group, the significance must be carefully evaluated.
-
-
Table 4: Magnusson and Kligman Grading Scale for Sensitization
| Reaction | Score |
| No visible change | 0 |
| Discrete or patchy erythema | 1 |
| Moderate and confluent erythema | 2 |
| Intense erythema and swelling | 3 |
Protocol 4: Acute Systemic Toxicity (ISO 10993-11)
-
Causality & Rationale: This test assesses the potential for leachable substances from the PETH coating to cause toxicity in parts of the body remote from the site of contact.[22] It is a screen for harmful materials that could be absorbed into the circulatory system and affect vital organs.[23][24] The use of both intravenous (IV) and intraperitoneal (IP) routes of administration represents a worst-case systemic exposure scenario.
-
Methodology: Systemic Injection Test
-
Extract Preparation: Prepare polar (saline) and non-polar (cottonseed oil) extracts as described in the irritation protocol.
-
Animal Model: Use two groups of 5 healthy albino mice for each extract type.
-
Test Procedure:
-
Polar Extract Group:
-
Inject 5 mice intravenously (IV) with the saline extract at a dose of 50 mL/kg.
-
Inject 5 control mice IV with the saline vehicle at the same dose.
-
-
Non-Polar Extract Group:
-
Inject 5 mice intraperitoneally (IP) with the cottonseed oil extract at a dose of 50 mL/kg.
-
Inject 5 control mice IP with the cottonseed oil vehicle at the same dose.
-
-
-
Observation:
-
Observe all animals immediately after injection and at 4, 24, 48, and 72 hours.
-
Record any signs of toxicity, such as changes in breathing, motor activity, convulsions, or other abnormal physiological responses. Record all mortalities.
-
-
Acceptance Criteria:
-
The PETH-coated device passes if none of the animals injected with the test extract show a significantly greater biological reaction than the animals treated with the vehicle control. No mortalities should occur in the test group that are not also seen in the control group.
-
-
Protocol 5: Hemocompatibility - In Vitro Hemolysis (ISO 10993-4)
-
Causality & Rationale: Hemocompatibility testing is mandatory for any device whose PETH coating will directly or indirectly contact circulating blood.[25] Hemolysis, the rupture of red blood cells (RBCs), is a critical endpoint because the release of hemoglobin into the plasma can lead to severe complications, including anemia and kidney damage.[26] This test quantifies the potential of the material to damage RBCs.[27]
-
Methodology: ASTM F756 Direct and Indirect Contact Methods
-
Blood Preparation: Obtain fresh human blood collected with an anticoagulant (e.g., citrate). Dilute the blood with saline.
-
Test Article and Control Preparation:
-
Direct Contact Method: Place the PETH-coated material directly into a tube with the diluted blood.
-
Indirect (Extract) Method: Prepare a saline extract of the PETH-coated device (e.g., at 37°C for 24 hours). Add the extract to a tube of diluted blood.
-
Negative Control: Saline solution.
-
Positive Control: Deionized water (known to cause 100% hemolysis).
-
-
Test Procedure:
-
Incubate all tubes (test, negative control, positive control) at 37°C for a specified time (e.g., 3-4 hours) with gentle mixing.
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant (plasma).
-
-
Measurement:
-
Measure the absorbance of the plasma from each sample using a spectrophotometer at a wavelength sensitive to hemoglobin (e.g., 540 nm). The absorbance is directly proportional to the amount of free hemoglobin.
-
-
Calculation and Interpretation:
-
Calculate the percent hemolysis for the test article relative to the controls using the formula:
-
% Hemolysis = [(Abs_test - Abs_neg) / (Abs_pos - Abs_neg)] x 100
-
-
Determine the hemolytic index based on the calculated percentage as shown in Table 5.
-
-
Table 5: Interpretation of Hemolysis Results
| % Hemolysis | Hemolytic Index | Interpretation |
| 0 – 2 | Non-Hemolytic | The material is considered non-hemolytic and safe for blood contact. |
| 2 – 5 | Slightly Hemolytic | The material is acceptable for most applications, but may require further evaluation depending on the device's intended use and duration of contact. |
| > 5 | Hemolytic | The material is considered hemolytic and is generally not acceptable for blood-contacting applications without significant justification or modification. |
Final Evaluation and Conclusion
The results from these protocols form the core of the biological safety evaluation for a PETH-coated medical device. A passing result in all applicable tests provides strong evidence that the device is biocompatible and safe for its intended use. It is important to note that a failure, particularly in the highly sensitive in vitro cytotoxicity test, does not automatically condemn a device.[15] Instead, it should trigger a deeper investigation into the cause of the failure, potentially involving chemical characterization (ISO 10993-18 ) to identify the leachable substance and a toxicological risk assessment (ISO 10993-17 ) to determine if the quantity of the substance poses an actual risk to patient health. The entire biocompatibility evaluation must be documented in a comprehensive report that justifies the testing strategy and interprets the results within the overall risk management framework.
References
-
Nimbasia Stabilizers. (2025). Pentaerythritol Tetrastearate: Benefits, Uses & Side Effects. Retrieved from [Link]
-
Biocompare. (n.d.). Pentaerythritol Tetrahexanoate from Aladdin Scientific. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]
-
Eurofins. (n.d.). Biological Evaluation of Medical Devices as an Essential Part of the Risk Management Process: Updates and Challenges of ISO 10993-1:2018. Retrieved from [Link]
-
Emergo. (n.d.). ISO 10993-1 and Biocompatibility. Retrieved from [Link]
-
RQM+. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. Retrieved from [Link]
-
CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
Frontiers. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? Retrieved from [Link]
-
MDPI. (2024). ISO 10993-4 Compliant Hemocompatibility Evaluation of Gellan Gum Hybrid Hydrogels for Biomedical Applications. Retrieved from [Link]
-
International Organization for Standardization. (n.d.). ISO 10993-1:2018 Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. Retrieved from [Link]
-
U.S. Food & Drug Administration (FDA). (2023). Use of International Standard ISO 10993-1, "Biological evaluation of medical devices - Part 1: Evaluation and testing within a risk management process". Retrieved from [Link]
-
MDDI Online. (n.d.). A Practical Guide to ISO 10993-11: Systemic Effects. Retrieved from [Link]
-
The Armoloy Corporation. (n.d.). Systemic Toxicity Testing. Retrieved from [Link]
-
SenzaGen. (2025). In Vitro Skin Sensitization Testing of Medical Devices. Retrieved from [Link]
-
BiocompaNIBLES. (2024). Hemocompatibility in Medical Devices: Testing Methods, Biomarkers, and Coatings. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2012). Pentaerythrityl Tetraesters as Used in Cosmetics. Retrieved from [Link]
-
AAMI. (n.d.). Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores. Retrieved from [Link]
-
The Armoloy Corporation. (n.d.). ISO 10993 Biocompatibility Testing. Retrieved from [Link]
-
TÜV SÜD. (n.d.). ISO 10993 webinar series: Aspects of in-vitro Hemocompatibility Testing. Retrieved from [Link]
-
Frontiers. (2024). The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? Retrieved from [Link]
-
IMMUTEX. (n.d.). Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. Retrieved from [Link]
-
MDDI Online. (1998). A Practical Guide to ISO 10993-10: Irritation. Retrieved from [Link]
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MDDI Online. (2024). Potential Hidden Dangers of Coatings on Limited-Duration Devices. Retrieved from [Link]
-
Centexbel. (n.d.). Biological evaluation of medical devices according to ISO 10993-5. Retrieved from [Link]
-
iTeh Standards. (n.d.). EN ISO 10993-10:2010 - Biological evaluation of medical devices - Part 10: Tests for irritation and skin sensitization. Retrieved from [Link]
-
LookChem. (n.d.). Cas 7445-47-8, PENTAERYTHRITOL TETRAHEXANOATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Pentaerythritol. Retrieved from [Link]
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- 5. cir-safety.org [cir-safety.org]
- 6. More than Materials: A Risk-Based Framework for Biocompatibility Assessment - Lubrizol [lubrizol.com]
- 7. ISO 10993 Biocompatibility Testing | The Armoloy Corporation [armoloy.com]
- 8. fda.gov [fda.gov]
- 9. mpo-mag.com [mpo-mag.com]
- 10. emergobyul.com [emergobyul.com]
- 11. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? [frontiersin.org]
- 13. mddionline.com [mddionline.com]
- 14. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]
- 15. Medical Device Industry Approaches for Addressing Sources of Failing Cytotoxicity Scores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nhiso.com [nhiso.com]
- 18. Biological evaluation medical devices | Centexbel [centexbel.be]
- 19. mddionline.com [mddionline.com]
- 20. eurofins.com [eurofins.com]
- 21. senzagen.com [senzagen.com]
- 22. mddionline.com [mddionline.com]
- 23. Systemic Toxicity Testing | The Armoloy Corporation [armoloy.com]
- 24. measurlabs.com [measurlabs.com]
- 25. measurlabs.com [measurlabs.com]
- 26. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 27. smartreactors.com [smartreactors.com]
Application Notes and Protocols: Evaluating Pentaerythritol Tetrahexanoate as a High-Performance Hydraulic Fluid
Introduction: The Imperative for Advanced Hydraulic Fluids
Modern hydraulic systems operate under increasingly demanding conditions of pressure, temperature, and mechanical stress. This necessitates the development of high-performance hydraulic fluids that not only deliver exceptional lubricity and stability but also align with growing environmental and safety standards. Pentaerythritol tetrahexanoate (PEC6), a synthetic ester, has emerged as a promising candidate for such applications.[1][2] Possessing a favorable viscosity index, high flash point, and inherent biodegradability, PEC6 offers a compelling alternative to traditional mineral oil-based and other synthetic hydraulic fluids.[3][4]
These application notes provide a comprehensive experimental framework for the systematic evaluation of Pentaerythritol tetrahexanoate as a hydraulic fluid. The protocols outlined herein are designed to be robust and self-validating, enabling researchers and formulation scientists to generate reliable data for performance characterization and comparative analysis. We will delve into the critical performance parameters for a hydraulic fluid and provide detailed, step-by-step methodologies for their assessment, grounded in internationally recognized standards.
Core Physicochemical Properties: The Foundation of Performance
A thorough understanding of the fundamental physicochemical properties of PEC6 is paramount as these characteristics directly influence its behavior within a hydraulic system.
Kinematic Viscosity (ASTM D445)
Causality Behind Experimental Choice: Viscosity is arguably the most critical property of a hydraulic fluid. It governs the fluid's ability to transmit power, lubricate moving parts, and dissipate heat. The kinematic viscosity, measured according to ASTM D445, determines the fluid's resistance to flow under gravity.[5][6] This test is conducted at multiple temperatures (typically 40°C and 100°C) to establish the viscosity-temperature relationship, a key indicator of the fluid's performance across a range of operating conditions.[7][8]
Experimental Protocol:
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath with a precision of ±0.02°C, stopwatch.
-
Procedure:
-
Equilibrate the constant temperature bath to the desired temperature (40°C or 100°C).
-
Charge the viscometer with the PEC6 sample, ensuring it is free of air bubbles.
-
Place the viscometer in the temperature bath and allow it to thermally equilibrate for at least 30 minutes.
-
Using suction, draw the fluid up through the capillary to a point above the upper timing mark.
-
Release the suction and measure the time it takes for the fluid meniscus to pass from the upper to the lower timing mark.
-
Repeat the measurement at least three times and calculate the average flow time.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.
-
Data Presentation:
| Temperature (°C) | Kinematic Viscosity (cSt) |
| 40 | [Insert Value] |
| 100 | [Insert Value] |
Diagram:
Caption: Workflow for Rotating Pressure Vessel Oxidation Test.
Thermal Conductivity
Causality Behind Experimental Choice: The ability of a hydraulic fluid to dissipate heat is critical for maintaining system temperature and preventing fluid degradation. Thermal conductivity is a measure of a material's ability to conduct heat. [9]An efficient transfer of heat away from critical components enhances the overall stability and longevity of the hydraulic system. [9] Experimental Protocol (Transient Hot-Wire Method):
-
Apparatus: Thermal properties analyzer (e.g., based on the transient hot-wire method), temperature-controlled cell.
-
Procedure:
-
Calibrate the instrument using a standard of known thermal conductivity.
-
Place the PEC6 sample into the measurement cell.
-
Equilibrate the sample to the desired test temperature.
-
A thin platinum wire immersed in the fluid is heated by a short electrical pulse.
-
The temperature rise of the wire is measured over time.
-
The thermal conductivity is calculated from the rate of temperature increase.
-
Repeat measurements at various temperatures to determine the temperature dependency.
-
Data Presentation:
| Temperature (°C) | Thermal Conductivity (W/m·K) |
| 40 | [Insert Value] |
| 80 | [Insert Value] |
| 120 | [Insert Value] |
Lubricity and Wear Protection
A primary function of a hydraulic fluid is to lubricate moving parts, minimizing friction and wear.
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
Causality Behind Experimental Choice: The Four-Ball Wear Test (ASTM D4172) is a standard method for evaluating the anti-wear properties of lubricating fluids under sliding contact conditions. [10][11]This test simulates the high-pressure contact that can occur between moving parts in a hydraulic pump or valve. The size of the wear scar on the stationary balls provides a quantitative measure of the fluid's ability to protect against wear. [12][13] Experimental Protocol:
-
Apparatus: Four-Ball Wear Test Machine, microscope for wear scar measurement.
-
Procedure:
-
Three stationary steel balls are clamped together and immersed in the PEC6 sample.
-
A fourth steel ball is rotated against the three stationary balls at a specified speed (e.g., 1200 rpm) and under a defined load (e.g., 40 kgf) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C). [13] 3. After the test, the stationary balls are cleaned, and the average diameter of the wear scars on each ball is measured using a microscope.
-
Data Presentation:
| Parameter | Result |
| Average Wear Scar Diameter (mm) | [Insert Value] |
Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pentaerythritol Tetra Oleate(low volatile biodegradable POE type ester ,CAS:19321-40-5)_山东瑞捷新材料_山东瑞捷新材料 [lcruijie.com]
- 4. lube-media.com [lube-media.com]
- 5. store.astm.org [store.astm.org]
- 6. ASTM D445 - eralytics [eralytics.com]
- 7. Understanding Hydraulic Fluids - Savant Labs [savantlab.com]
- 8. tamson-instruments.com [tamson-instruments.com]
- 9. researchgate.net [researchgate.net]
- 10. store.astm.org [store.astm.org]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 13. Properties of Enclosed Gear Drive Lubricants [machinerylubrication.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Pentaerythritol Tetrahexanoate
Welcome to the Technical Support Center for the synthesis of Pentaerythritol Tetrahexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the yield and purity of your synthesis.
Overview of Pentaerythritol Tetrahexanoate Synthesis
Pentaerythritol tetrahexanoate is synthesized through the esterification of pentaerythritol with four equivalents of hexanoic acid. This reversible condensation reaction necessitates the removal of the water byproduct to drive the equilibrium towards the formation of the tetraester. The reaction is typically catalyzed by an acid and requires elevated temperatures.
The overall reaction is as follows:
C(CH₂OH)₄ + 4 CH₃(CH₂)₄COOH ⇌ C(CH₂OOC(CH₂)₄CH₃)₄ + 4 H₂O
Key factors that significantly influence the reaction's success are catalyst selection, reactant stoichiometry, reaction temperature, and efficient water removal.
Troubleshooting Guide: From Low Yield to High Purity
This section addresses common issues encountered during the synthesis of pentaerythritol tetrahexanoate in a practical question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
-
Incomplete Reaction:
-
Cause: The esterification of pentaerythritol is a stepwise process, and achieving full tetra-esterification can be challenging due to increasing steric hindrance with each subsequent esterification. The reaction may not have reached completion.
-
Solution:
-
Reaction Time: Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) until the pentaerythritol spot disappears.
-
Temperature: Ensure the reaction temperature is optimal, typically between 150-220°C.[1] Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to thermal degradation of the product.
-
Catalyst Activity: The catalyst may be inactive or used in an insufficient amount. For common acid catalysts like p-toluenesulfonic acid, a typical loading is 1-5 mol% relative to pentaerythritol.
-
-
-
Inefficient Water Removal:
-
Cause: As a reversible reaction, the presence of water will inhibit the forward reaction, preventing the formation of the tetraester.
-
Solution:
-
Dean-Stark Apparatus: Ensure your Dean-Stark trap is functioning correctly and efficiently removing water. The azeotropic solvent, commonly toluene or xylene, should be refluxing at a steady rate.[2]
-
Vacuum: Applying a vacuum can aid in the removal of water, especially in the later stages of the reaction.[3]
-
-
-
Suboptimal Molar Ratio of Reactants:
-
Cause: An incorrect ratio of hexanoic acid to pentaerythritol can lead to incomplete esterification.
-
Solution:
-
Excess Acid: Using a slight excess of hexanoic acid (e.g., 4.5 to 5 equivalents) can help drive the reaction to completion. However, a large excess will complicate the purification process.
-
Self-Catalysis: In some cases, a significant excess of the carboxylic acid (e.g., 8:1 acid to alcohol molar ratio) can be used in a self-catalysis mode, eliminating the need for an external catalyst.[2]
-
-
-
Product Loss During Workup:
-
Cause: Significant product can be lost during the purification steps.
-
Solution:
-
Neutralization and Washing: During the neutralization of the acid catalyst with a basic solution (e.g., sodium bicarbonate), vigorous shaking can lead to emulsion formation. Allow the layers to separate completely. Minimize the volume of aqueous washes to prevent hydrolysis of the ester.
-
Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt like sodium sulfate or magnesium sulfate before solvent removal. Residual water can lead to hydrolysis upon heating.
-
-
Q2: The final product has a dark yellow or brown color. What causes this discoloration and how can I prevent it?
-
Cause:
-
High Reaction Temperature: The most common cause of color formation is operating at excessively high temperatures (above 220°C), which can lead to the thermal degradation of the reactants or the product.
-
Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation, leading to colored byproducts.
-
Catalyst-Related Impurities: Some catalysts, particularly strong mineral acids like sulfuric acid, can promote side reactions that produce colored impurities.
-
-
Solution:
-
Temperature Control: Maintain the reaction temperature within the recommended range.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Catalyst Choice: Consider using a milder catalyst, such as p-toluenesulfonic acid or a solid acid catalyst, which may reduce the formation of colored byproducts.
-
Decolorization: If the final product is colored, it can often be decolorized by treating the crude product with activated carbon followed by filtration.[3]
-
Q3: I am having difficulty removing the unreacted hexanoic acid and the acid catalyst during purification. What is the best approach?
-
Cause: Hexanoic acid can be challenging to remove completely by simple washing, and residual acid catalyst can compromise the stability of the final product.
-
Solution:
-
Neutralization: After the reaction is complete, cool the mixture and dilute it with a suitable organic solvent (e.g., ethyl acetate, toluene). Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove the bulk of the unreacted hexanoic acid. Be cautious of gas evolution (CO₂). Repeat the wash until the aqueous layer is no longer acidic.
-
Brine Wash: After the bicarbonate wash, wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove residual water.
-
Vacuum Distillation: For the complete removal of any remaining hexanoic acid, vacuum distillation of the crude product is highly effective.[2]
-
Q4: The reaction seems to have stalled and is not proceeding to completion. What should I do?
-
Cause:
-
Inactive Catalyst: The catalyst may have degraded over time or due to impurities in the reactants.
-
Insufficient Water Removal: The reaction may have reached equilibrium due to the accumulation of water.
-
Steric Hindrance: As the pentaerythritol becomes more substituted, the rate of subsequent esterifications decreases due to steric hindrance.[4]
-
-
Solution:
-
Add More Catalyst: If catalyst deactivation is suspected, a fresh portion of the catalyst can be added.
-
Improve Water Removal: Ensure the Dean-Stark trap is working efficiently. If necessary, increase the reflux rate or apply a vacuum.
-
Increase Temperature: A modest increase in temperature (within the stable range) can help overcome the activation energy barrier for the final esterification steps.
-
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for the synthesis of pentaerythritol tetrahexanoate?
A: The choice of catalyst depends on the desired reaction conditions and purity requirements.
-
p-Toluenesulfonic acid (p-TsOH): A common, effective, and relatively mild acid catalyst.[5]
-
Sulfuric Acid (H₂SO₄): A strong and inexpensive catalyst, but can lead to more colored byproducts.
-
Tin-based catalysts (e.g., stannous octoate): Often used in industrial settings, but may require more stringent purification to remove metal residues.
-
Solid Acid Catalysts (e.g., ion-exchange resins, zeolites): Offer the advantage of easy separation and recyclability, promoting a "greener" synthesis.[6]
-
Bi-functional Ionic Liquids: A newer class of catalysts that can also act as additives in the final product, potentially eliminating the need for removal.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (pentaerythritol and hexanoic acid). A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 or 3:1).
-
Interpretation: As the reaction progresses, the spot corresponding to the polar pentaerythritol will diminish, and a new, less polar spot for the pentaerythritol tetrahexanoate will appear and intensify. The reaction is considered complete when the pentaerythritol spot is no longer visible.
For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.[7][8]
Q: Is it possible for the ester product to hydrolyze during the workup?
A: Yes, ester hydrolysis is a risk during aqueous workup, especially in the presence of residual acid or base.[9] To minimize this, use cold washing solutions, reduce the contact time with the aqueous phase, and ensure the organic layer is thoroughly dried before solvent removal.
Quantitative Data and Protocols
Table 1: Comparison of Catalysts and Reaction Conditions
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Self-catalyzed (excess acid) | N/A | 100-110 | 25-27 | 95-96 | [2] |
| p-Toluenesulfonic acid | 1-5 | 140-160 | 5-8 | 87-91 | [5] |
| Phosphotungstic acid | 1-3 (wt%) | 120-160 | ~2 | High | [10] |
| Sulfuric Acid | 0.5-2 | 150-180 | 6-10 | Variable | [3] |
Experimental Protocol: Synthesis using p-Toluenesulfonic Acid
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add pentaerythritol (1.0 eq), hexanoic acid (4.5 eq), and p-toluenesulfonic acid monohydrate (0.02 eq). Add toluene as the azeotropic solvent (approximately 2 mL per gram of pentaerythritol).
-
Reaction: Heat the mixture to reflux (approximately 140-150°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 5-8 hours). Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL).
-
Wash with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation to remove any remaining volatile impurities and obtain the pure pentaerythritol tetrahexanoate.
Visualizing the Workflow
The following diagram illustrates the key stages and decision points in the synthesis and purification of pentaerythritol tetrahexanoate.
Caption: Workflow for Pentaerythritol Tetrahexanoate Synthesis.
References
- CN103539664A - Preparation method of pentaerythritol ester - Google P
-
Guide - Low Yield Troubleshooting - PacBio. (URL: [Link])
- CN1373119A - Process for synthesis of pentaerythritol tetraheptanoate by catalysis of phosphotungstic acid - Google P
- Synthesis of Pentaerythritol Esters and Its Properties as Dielectric Fluid with Low Flammability. (URL: Not available)
-
Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies. (URL: [Link])
- A review of pentaerythritol Synthesis; industrial manufacturing and separ
-
Esterification of pentaerythritol by carboxylic acids | Request PDF - ResearchGate. (URL: [Link])
- US2782918A - Extraction of pentaerythritol with aqueous acetone - Google P
-
pentaerythritol ester mixed: Topics by Science.gov. (URL: [Link])
- APP NOTE /2021G CMS. (URL: Not available)
-
Simulation and experimental study on the method for reducing the pour point of pentaerythritol ester - ResearchGate. (URL: [Link])
-
Pentaerythritol tetranitrate - Wikipedia. (URL: [Link])
-
Steric hindrance effect on miscibility and properties of palm oil derived pentaerythritol ester lubricants | Request PDF - ResearchGate. (URL: [Link])
-
Pentaerythritol Tetranitrate (PETN) Surveillance by HPLC-MS: Instrumental Parameters Development - OSTI. (URL: [Link])
- Part per quadrillion quantitation of pentaerythritol tetranitrate vapor using online sampling gas chromatography–mass spectrometry. (URL: Not available)
-
(PDF) Synthesis of Ester from Waste Cooking Oil (WCO) and Pentaerythritol via Dean-Stark Distillation for Potential Use as Biolubricant - ResearchGate. (URL: [Link])
-
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst - ResearchGate. (URL: [Link])
- US3717672A - Neutralization process for ester materials - Google P
-
JCNaR Journal of Chemical Natural Resources Synthesis of Ester from Waste Cooking Oil (WCO) and Pentaerythritol via Dean-Stark D - Universitas Sumatera Utara. (URL: [Link])
-
Accurate quantitation of pentaerythritol tetranitrate and its degradation products using liquid chromatography–atmospheric pressure chemical ionization–mass spectrometry | Request PDF - ResearchGate. (URL: [Link])
-
3.14. Use of TLC to monitor the progress of an enzymatic synthesis... - ResearchGate. (URL: [Link])
- Vegetable Oil-Based Pentaerythritol Ester for Industrial Air Compressor Applications: A Tribological Investig
- STUDY OF GC ANALYSIS OF PENTAERYTHRITOL AND DIPENTAERYTHRITOL. (URL: Not available)
-
Cas 7445-47-8,PENTAERYTHRITOL TETRAHEXANOATE | lookchem. (URL: [Link])
-
Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry. (URL: [Link])
-
Esterification of pentaerythritol by carboxylic acids - OUCI. (URL: [Link])
-
P-toluene Sulfonic Acid Catalyst in Synthesis of Ethylene Glycol Butyl Ether Acetate - Atlantis Press. (URL: [Link])
- Method of determining pentaerythritol concentration in aqueous solutions - Google P
-
How can TLC monitor the progress of a chemical reaction? - YouTube. (URL: [Link])
-
4 - Organic Syntheses Procedure. (URL: [Link])
-
How to monitor ionic liquid reaction in TLC? - ResearchGate. (URL: [Link])
Sources
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- 2. Features of the synthesis of pentaerythritol esters and carboxylic acids of aliphatic isomeric structure | Emelyanov | Fine Chemical Technologies [finechem-mirea.ru]
- 3. CN103539664A - Preparation method of pentaerythritol ester - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hrgc.eu [hrgc.eu]
- 8. osti.gov [osti.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN1373119A - Process for synthesis of pentaerythritol tetraheptanoate by catalysis of phosphotungstic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Pentaerythritol Tetrahexanoate Esterification
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Pentaerythritol Tetrahexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this sensitive esterification process. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the expertise to troubleshoot and refine your reaction conditions effectively.
Overview of the Esterification Reaction
The synthesis of Pentaerythritol Tetrahexanoate is a classic Fischer esterification, a condensation reaction between pentaerythritol and four equivalents of hexanoic acid. The reaction produces the desired tetraester and water as a byproduct.
C(CH₂OH)₄ + 4 CH₃(CH₂)₄COOH ⇌ C(CH₂OOC(CH₂)₄CH₃)₄ + 4 H₂O
This reaction is reversible, meaning the accumulation of water can drive the reaction backward through hydrolysis, reducing the final yield.[1][2] Therefore, achieving a high conversion rate hinges on careful control of reaction conditions to shift the chemical equilibrium towards the product side. The resulting pentaerythritol ester is a valuable synthetic lubricant base stock, prized for its excellent thermal stability, high viscosity index, and biodegradability.[3][4]
Troubleshooting Guide: Common Issues & Practical Solutions
This section addresses specific problems you may encounter during the esterification process in a direct question-and-answer format.
Q1: Why is my reaction yield of Pentaerythritol Tetrahexanoate consistently low?
A low yield is the most common issue and can be attributed to several factors related to the reaction's equilibrium and kinetics.
-
Cause 1: Inefficient Water Removal
-
Explanation: As a reversible reaction, the presence of water, a byproduct, will push the equilibrium back towards the reactants, preventing the reaction from reaching completion.[2] Effective and continuous removal of water is arguably the most critical factor for achieving high yields.
-
Solution:
-
Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent like toluene. The solvent forms a low-boiling azeotrope with water, which is distilled off, condensed, and collected in the trap, while the solvent is returned to the reaction flask.[5][6]
-
Nitrogen Sparging/Inert Gas Sweep: Bubbling a slow stream of an inert gas (like nitrogen) through the hot reaction mixture helps carry away the water vapor.[6]
-
Vacuum Application: Applying a vacuum can lower the boiling point of water and facilitate its removal, which is particularly effective in later stages of the reaction.[7][8]
-
-
-
Cause 2: Sub-optimal Molar Ratio
-
Explanation: According to Le Chatelier's principle, using an excess of one reactant can drive the equilibrium towards the products. In this synthesis, a molar excess of hexanoic acid is used to ensure the complete esterification of all four hydroxyl groups on the pentaerythritol molecule.
-
Solution: Use a slight molar excess of hexanoic acid. Common ratios of the carboxylic acid to the alcohol's hydroxyl groups range from 1.1:1 to 1.25:1, which translates to a molar ratio of hexanoic acid to pentaerythritol of 4.4:1 to 5:1 .[3][6]
-
-
Cause 3: Insufficient Temperature or Reaction Time
-
Explanation: Esterification is a relatively slow reaction that requires sufficient thermal energy to overcome the activation energy barrier.[2] If the temperature is too low or the reaction time is too short, the system may not have reached equilibrium, resulting in incomplete conversion.
-
Solution: Ensure the reaction is conducted within the optimal temperature range of 150-220°C .[6] Monitor the reaction's progress by periodically measuring the acid value. The reaction is considered complete when the acid value stabilizes at a low level.[6] Reaction times can vary from a few hours to over a day.[6]
-
-
Cause 4: Inadequate Catalyst Activity
-
Explanation: The catalyst's role is to increase the reaction rate.[1] If the catalyst concentration is too low, or if it has lost its activity, the reaction will proceed very slowly.
-
Solution: Ensure the catalyst is active and used at an appropriate concentration, typically between 0.5% to 2% by weight of the total reactants.[6] For acid catalysts like p-toluenesulfonic acid (p-TsOH), ensure it has not absorbed atmospheric moisture, which would reduce its efficacy.
-
Q2: The reaction has stalled, and the acid value is no longer decreasing. What should I do?
A plateau in the acid value indicates that the net rate of reaction has become zero.
-
Cause 1: Equilibrium Has Been Reached
-
Explanation: The reaction has reached its dynamic equilibrium under the current conditions. The rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis).
-
Solution: To push the reaction further, you must alter the conditions to re-favor the product. The most effective method is to improve water removal. If you are using nitrogen sparging, consider switching to a vacuum or combining it with a Dean-Stark trap.[5][9][10]
-
-
Cause 2: Catalyst Deactivation
-
Explanation: The catalyst may have been deactivated by impurities or thermal degradation over a long reaction time.
-
Solution: In some cases, a careful, incremental addition of fresh catalyst can restart the reaction. However, be cautious as this can increase the difficulty of purification later.
-
Q3: The final product is dark-colored. How can I prevent this and improve its appearance?
Product color is a critical quality parameter, and discoloration often points to side reactions.
-
Cause 1: Thermal Degradation
-
Explanation: Excessively high temperatures (e.g., >220°C) can cause the reactants or the ester product to decompose or oxidize, leading to the formation of colored byproducts.[1][6] Pentaerythritol itself can be sensitive to high heat.
-
Solution:
-
Maintain the reaction temperature within the recommended range.
-
Always conduct the reaction under an inert nitrogen atmosphere to prevent oxidation.[6]
-
-
-
Cause 2: Catalyst-Induced Side Reactions
-
Explanation: Strong acid catalysts, like concentrated sulfuric acid, are effective but can promote dehydration and other side reactions at high temperatures, leading to charring and discoloration.
-
Solution:
-
-
Remediation:
-
If the final product is already discolored, it can often be treated with activated carbon. Add a small amount of activated carbon to the crude product, heat and stir for a period, and then filter it out to remove colored impurities.
-
Q4: I'm having difficulty purifying the final product to remove unreacted starting materials and catalyst.
Purification is essential to meet the specifications for lubricants and other applications.
-
Step 1: Catalyst Neutralization and Removal
-
Explanation: The catalyst must be removed to prevent it from promoting the reverse hydrolysis reaction during storage or use.
-
Solution:
-
Homogeneous Acid Catalysts (p-TsOH, H₂SO₄): After cooling the reaction mixture, wash it with a dilute weak base solution, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), followed by several washes with brine or deionized water until the aqueous layer is neutral.[2][5]
-
Solid Acid Catalysts: These are the easiest to remove, simply by filtering them out of the reaction mixture.[11]
-
Organometallic Catalysts: Removal can be more complex and may involve specific chemical treatments or adsorption onto materials like silica.
-
-
-
Step 2: Removal of Excess Hexanoic Acid
-
Explanation: The excess hexanoic acid used to drive the reaction must be removed from the final product.
-
Solution:
-
Vacuum Distillation: Hexanoic acid is more volatile than the tetraester product. Applying a vacuum while gently heating allows for the selective removal of the unreacted acid.[12][13]
-
Alkali Wash: The same weak base wash used for catalyst neutralization will also convert the excess carboxylic acid into its water-soluble salt, which can be removed in the aqueous layer.[5]
-
-
Frequently Asked Questions (FAQs)
What is the optimal temperature range for this esterification? The ideal temperature is a balance between achieving a fast reaction rate and avoiding thermal degradation of the reactants and products.[1] For the synthesis of pentaerythritol esters, a temperature range of 150°C to 220°C is generally considered optimal.[6]
What is the recommended molar ratio of hexanoic acid to pentaerythritol? To drive the reaction to completion, a molar excess of hexanoic acid is recommended. A common range is 4.4 to 5.0 moles of hexanoic acid for every 1 mole of pentaerythritol .[3][6] This ensures that each of the four hydroxyl groups on the pentaerythritol has a high probability of reacting.
Which catalyst should I use, and at what concentration? The choice of catalyst affects reaction rate, side reactions, and ease of purification.
-
Homogeneous Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) is a common and effective choice. Concentrated sulfuric acid is also effective but can cause more discoloration.[1]
-
Organometallic Catalysts: Tin-based catalysts, such as tin(II) 2-ethylhexanoate, are highly efficient and can lead to lighter-colored products.[3][14]
-
Solid Acid Catalysts: Heterogeneous catalysts like sulfonated ion-exchange resins or certain zeolites offer the significant advantage of simple removal by filtration, which can streamline the purification process.[3][11][15] A typical catalyst loading is 0.5% to 2% by weight of the reactants.[6]
What is the most effective way to remove water from the reaction? The most robust method for laboratory-scale synthesis is using a Dean-Stark apparatus with an azeotropic solvent like toluene .[5][6] This provides continuous and efficient physical removal of the water byproduct, effectively driving the reaction equilibrium towards the tetraester product. For larger-scale or solvent-free systems, a combination of nitrogen sparging and vacuum is highly effective.[6][7]
Data Presentation & Summary
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Range/Value | Rationale & Key Considerations |
| Reaction Temperature | 150 - 220 °C | Balances reaction rate against the risk of thermal degradation and side reactions.[6][7] |
| Molar Ratio (Acid:Alcohol) | 4.4:1 to 5:1 | An excess of hexanoic acid drives the equilibrium towards the formation of the tetraester.[3][6] |
| Catalyst Type | p-TsOH, Tin(II) catalysts, Solid Acids | Choice depends on desired activity, product color, and ease of purification.[1][3] |
| Catalyst Loading | 0.5 - 2.0 wt% | Sufficient to catalyze the reaction effectively without causing excessive side reactions.[6] |
| Water Removal Method | Dean-Stark, N₂ Sparging, Vacuum | Continuous removal of water is critical to overcome equilibrium limitations and achieve high yield.[5][6][7] |
| Atmosphere | Inert (Nitrogen) | Prevents oxidation and subsequent discoloration of the product at high temperatures.[6] |
Experimental Protocols
Protocol 1: General Procedure for Pentaerythritol Tetrahexanoate Synthesis
-
Reactor Setup: Assemble a multi-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple for temperature monitoring, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charge Reactants: Charge the flask with pentaerythritol (1.0 mole), hexanoic acid (4.5 moles), and toluene (as the azeotropic solvent, ~20-30% of reactant volume).
-
Add Catalyst: Add the chosen catalyst (e.g., p-toluenesulfonic acid, ~1.0% of total reactant weight).
-
Inert Atmosphere: Begin a slow purge of nitrogen through the system.
-
Heating and Reaction: Start stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Maintain the reaction temperature in the range of 150-180°C (the temperature will rise as the reaction proceeds and water is removed).
-
Monitor Progress: Monitor the reaction by observing the amount of water collected in the trap. The theoretical amount is 4 moles of water per mole of pentaerythritol. The reaction can also be monitored by taking small samples periodically to measure the acid value (see Protocol 2).
-
Completion: The reaction is considered complete when water evolution ceases and/or the acid value remains constant at a low level.
-
Cooling and Purification:
-
Cool the reaction mixture to below 100°C.
-
If a solid catalyst was used, filter it off.
-
Distill off the toluene solvent.
-
Wash the crude product with a 5% sodium carbonate solution to neutralize the acid catalyst and remove excess hexanoic acid. Follow with several water washes until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove any remaining volatiles under reduced pressure to yield the final product.
-
Protocol 2: Monitoring Reaction Progress via Acid Value Titration
-
Sample Preparation: Accurately weigh approximately 1-2 g of the reaction mixture into an Erlenmeyer flask.
-
Dissolution: Add ~50 mL of a neutralized solvent mixture (e.g., 1:1 toluene:isopropanol) and a few drops of phenolphthalein indicator.
-
Titration: Titrate the sample with a standardized potassium hydroxide (KOH) solution (e.g., 0.1 M) until a faint pink endpoint persists for at least 30 seconds.
-
Calculation:
-
Acid Value (mg KOH/g) = (V × M × 56.1) / W
-
Where:
-
V = Volume of KOH solution used (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
-
Visualizations: Workflows and Relationships
Diagram 1: Experimental Workflow for Synthesis
Caption: Experimental workflow for Pentaerythritol Tetrahexanoate synthesis.
Diagram 2: Key Factors Influencing Esterification Outcomes
Caption: Key factors influencing the esterification reaction outcomes.
References
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Vertex AI Search Result[1]
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Vertex AI Search Result[16]
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Vertex AI Search Result[5]
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Vertex AI Search Result[9]
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Validation & Comparative
A Comparative Rheological Benchmark Study of Pentaerythritol Tetrahexanoate Against Industry-Standard Emollients
Introduction: The Critical Role of Rheology in Formulation Science
To researchers, scientists, and drug development professionals, the selection of an emollient extends far beyond its basic moisturizing properties. The tactile experience, stability, and ultimately the efficacy of a topical formulation are intrinsically linked to its rheological profile. This guide provides an in-depth comparative analysis of the rheological properties of Pentaerythritol tetrahexanoate (PETHE), a synthetic ester gaining traction in the cosmetics and pharmaceutical industries, against established industry-standard emollients. Through objective, data-driven comparisons and detailed experimental protocols, this document serves as a crucial resource for formulators seeking to optimize their product's performance and sensory attributes.
Emollients are fundamental components in a vast array of topical products, where they function to soften, smooth, and hydrate the skin.[1][2] Their rheological behavior dictates critical performance characteristics such as spreadability, absorption, and the final after-feel on the skin.[3] A comprehensive understanding of an emollient's viscosity, shear-thinning behavior, and viscoelastic properties is therefore paramount in predicting its behavior within a formulation and its interaction with the skin.[4] This guide will delve into these key rheological parameters, offering a side-by-side comparison of PETHE with two widely used emollients: Caprylic/Capric Triglyceride and Isopropyl Myristate.
Methodology: A Framework for Robust Rheological and Sensory Evaluation
To ensure the scientific integrity and reproducibility of our findings, all rheological measurements were designed in accordance with internationally recognized standards. Sensory evaluations were conducted using a quantitative descriptive analysis methodology to provide objective and quantifiable data on the tactile properties of the emollients.
Rheological Analysis Protocol
The rheological properties of the test emollients were characterized using a rotational rheometer. The experimental protocol was adapted from ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer and ISO 3219 - Plastics — Polymers/resins in the liquid state or as emulsions or dispersions — Determination of viscosity using a rotational viscometer with defined shear rate.[4][5][6][7]
Experimental Workflow for Rheological Analysis:
Sources
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- 4. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3vsigmausa.com [3vsigmausa.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
